VU0415374
Description
Properties
Molecular Formula |
C20H16ClN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O3/c1-27-18-12-13(23-20(26)17-8-4-5-11-22-17)9-10-16(18)24-19(25)14-6-2-3-7-15(14)21/h2-12H,1H3,(H,23,26)(H,24,25) |
InChI Key |
RZZCVJKQCRSTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
VU0415374 mechanism of action on mGlu4
An In-depth Technical Guide on the Mechanism of Action of VU0415374 on mGlu4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound enhances the receptor's response to the endogenous ligand, glutamate, and has emerged as a valuable tool for studying the therapeutic potential of mGlu4 modulation in various central nervous system disorders, including Parkinson's disease.[1][2] This document details the molecular interactions, signaling pathways, and functional outcomes associated with this compound's activity. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided.
Introduction to mGlu4 and Allosteric Modulation
Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[3] The mGlu4 receptor, a member of the group III mGluRs, is predominantly coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] These receptors are strategically located, often presynaptically, where they function as autoreceptors or heteroreceptors to regulate the release of neurotransmitters like glutamate and GABA.[2][5]
Allosteric modulators offer a sophisticated approach to receptor modulation by binding to a site topographically distinct from the orthosteric ligand (glutamate) binding site.[6] Positive allosteric modulators (PAMs) like this compound do not activate the receptor on their own but potentiate the response of the receptor to its endogenous agonist.[2] This mechanism provides several advantages, including spatial and temporal precision of action that is dependent on endogenous agonist activity, and a lower potential for receptor desensitization and excitotoxicity compared to orthosteric agonists.
This compound: A Potent and Selective mGlu4 PAM
This compound is a well-characterized mGlu4 PAM that has been instrumental in elucidating the physiological and pathological roles of this receptor.[6][7] It binds to an allosteric site located within the seven-transmembrane (7TM) domain of the mGlu4 receptor.[6] The binding of this compound induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate.[8]
Quantitative Pharmacological Profile
The potency and efficacy of this compound have been determined in various in vitro assays, primarily using recombinant cell lines expressing human or rat mGlu4. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Assay Type | Value | Reference |
| EC50 | Human | Calcium Mobilization | 99.5 ± 9 nM | [1] |
| EC50 | Rat | Calcium Mobilization | 106 ± 28 nM | [1] |
| %GluMax | Human | Calcium Mobilization | 79.4 ± 1.7% | [1] |
| %GluMax | Rat | Calcium Mobilization | 147.0 ± 4.3% | [1] |
| Fold Shift | Rat | Not Specified | 72-fold | [9] |
| log(τB) | Not Specified | Biosensor Assay | 1.25 ± 0.44 | [8] |
| Cooperativity (α) | Not Specified | Biosensor Assay | 39 | [8] |
%GluMax represents the maximal response as a percentage of the maximal response to glutamate. Fold shift refers to the leftward shift of the glutamate concentration-response curve in the presence of the PAM. log(τB) is a measure of the efficacy of the PAM as an allosteric agonist. Cooperativity (α) indicates the factor by which the PAM increases the ability of the agonist to stabilize the active receptor conformation.
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound is to potentiate the canonical Gαi/o-mediated signaling pathway of mGlu4. However, its effects can be complex and context-dependent.
Canonical Gαi/o Signaling
Upon activation by glutamate, mGlu4 receptors couple to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cAMP. This compound enhances this effect, leading to a more profound inhibition of cAMP production in the presence of glutamate. This pathway is crucial for the presynaptic inhibition of neurotransmitter release.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress on the Identification of Metabotropic Glutamate 4 Receptor Ligands and Their Potential Utility as CNS Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of VU0415374
Introduction
VU0415374, chemically identified as N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a member of the Group III mGluRs, mGlu4 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. The primary therapeutic interest in mGlu4 PAMs like this compound lies in their potential for treating neurological and psychiatric disorders, with a significant focus on Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology of this compound and its closely related analogs, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu4 receptor. This means it does not directly activate the receptor on its own but binds to a topographically distinct site from the orthosteric glutamate binding site. This binding event potentiates the receptor's response to the endogenous ligand, glutamate. The enhanced activation of mGlu4, which is coupled to Gi/o proteins, leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, this cascade ultimately leads to a reduction in neurotransmitter release. In the context of Parkinson's disease, modulating the overactive glutamatergic signaling in the basal ganglia through mGlu4 activation is believed to restore motor control.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of compounds closely related to this compound, which were developed during the same research programs and share a common chemical scaffold. This data is essential for understanding the structure-activity relationship (SAR) and the pharmacological profile of this class of mGlu4 PAMs.
Table 1: In Vitro Potency of this compound and Related mGlu4 PAMs
| Compound | Target | Assay Type | EC50 (nM) | Fold Shift | Species |
| ML128 | mGlu4 | Calcium Mobilization | 240 | 28x | Human |
| ML128 | mGlu4 | Calcium Mobilization | 110 | 35x | Rat |
| ML182 | mGlu4 | Calcium Mobilization | 291 | 11.2x | Human |
| ML182 | mGlu4 | Calcium Mobilization | 376 | - | Rat |
| VU0155041 | mGlu4 | Not Specified | 740 | - | Not Specified |
Table 2: In Vitro Selectivity Profile of a Representative mGlu4 PAM (ML128)
| Target | Activity |
| mGluR1 | > 30 µM |
| mGluR2 | > 30 µM |
| mGluR3 | > 30 µM |
| mGluR5 | > 30 µM |
| mGluR7 | > 30 µM |
| mGluR8 | > 30 µM |
| Panel of 68 GPCRs, Ion Channels, and Transporters | > 10 µM |
Experimental Protocols
The characterization of this compound and its analogs involved a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Potency and Selectivity Assays
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing either human or rat mGlu4 receptors were commonly used. For selectivity screening, cell lines expressing other mGluR subtypes (mGluR1, 2, 3, 5, 7, and 8) were utilized.
-
Calcium Mobilization Assay: This high-throughput screening assay was a primary method for determining the potency of the mGlu4 PAMs.
-
Cells were plated in 384-well plates and incubated overnight.
-
The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., ML128, ML182) was added at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC20) of glutamate was added to stimulate the mGlu4 receptor.
-
The resulting increase in intracellular calcium, potentiated by the PAM, was measured using a fluorometric imaging plate reader (FLIPR).
-
EC50 values were calculated from the concentration-response curves.
-
-
Selectivity Profiling: To assess selectivity, the compounds were tested for activity at other mGluR subtypes using similar calcium mobilization or other functional assays. A broader panel screening (e.g., MDS Pharma Panel) was also employed to test for off-target effects at a wide range of GPCRs, ion channels, and transporters.[1][2]
In Vivo Efficacy Models for Parkinson's Disease
-
Haloperidol-Induced Catalepsy in Rats: This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.
-
Rats were administered the dopamine D2 receptor antagonist haloperidol to induce catalepsy (a state of immobility).
-
The test compound (e.g., ML182) was administered orally at various doses.
-
The degree of catalepsy was measured at different time points by assessing the time it took for the rat to remove its paws from a raised bar.
-
A reduction in the cataleptic score indicated an anti-parkinsonian effect.[1]
-
-
Reserpine-Induced Akinesia in Rats: This model is another common method for evaluating anti-parkinsonian activity.
-
Rats were treated with reserpine, which depletes central monoamine stores, leading to akinesia (difficulty in initiating movement).
-
The mGluR4 PAM was administered, and motor activity was assessed.
-
An improvement in motor function suggested therapeutic potential.[3]
-
Visualizations
Signaling Pathway of mGlu4 Activation Potentiated by a PAM
Caption: Signaling cascade of mGlu4 potentiation by this compound.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of this compound.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
VU0415374: A Selective mGlu4 Positive Allosteric Modulator for Preclinical Research
For Immediate Release
[City, State] – [Date] – VU0415374 has emerged as a significant tool compound for researchers investigating the therapeutic potential of metabotropic glutamate receptor 4 (mGlu4). As a selective positive allosteric modulator (PAM), this compound enhances the receptor's response to its endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, consolidating available data on its pharmacological profile, experimental methodologies for its characterization, and the underlying signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative disorders, particularly Parkinson's disease.
Core Compound Profile
This compound is a positive allosteric modulator of the mGlu4 receptor.[1] It is recognized for its high selectivity, which makes it a valuable tool for delineating the specific roles of mGlu4 in complex biological systems.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound and its analog, this compound-1.
Table 1: In Vitro Potency of this compound-1 at mGlu4 Receptors
| Species | EC50 (nM) | % Glutamate Maximum Response |
| Human (h) | 99.5 | 79.4% |
| Rat (r) | 106 | 147.0% |
Data sourced from a probe development report and represents the half-maximal effective concentration (EC50) and the percentage of the maximal response to glutamate.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize mGlu4 PAMs like this compound.
In Vitro Potency and Efficacy Determination: Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of mGlu4 PAMs in a high-throughput format.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGlu4.
Principle: mGlu4 is a Gi/o-coupled receptor, which typically inhibits adenylyl cyclase. To facilitate a calcium-based readout, cell lines are often engineered to co-express a promiscuous G-protein, such as Gα16 or a chimeric G-protein like Gqi5, which links receptor activation to the phospholipase C (PLC) pathway and subsequent release of intracellular calcium.[2]
Methodology:
-
Cell Culture and Plating:
-
Fluorescent Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[4][5]
-
The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[6]
-
-
Compound Addition and Signal Detection:
-
The dye-loading solution is replaced with a buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
This compound is added at various concentrations, followed by a sub-maximal (EC20) concentration of glutamate.
-
The fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time. An increase in fluorescence in the presence of the PAM compared to glutamate alone indicates positive allosteric modulation.
-
-
Data Analysis:
-
The increase in fluorescence is plotted against the concentration of this compound to determine its EC50 (potency).
-
The maximal effect of the PAM is compared to the maximal effect of glutamate to determine its efficacy.
-
In Vivo Efficacy Evaluation: Rodent Models of Parkinson's Disease
Animal models are essential for assessing the therapeutic potential of mGlu4 PAMs.
Objective: To evaluate the ability of this compound to reverse motor deficits in preclinical models of Parkinson's disease.
Models:
-
Haloperidol-Induced Catalepsy: Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, characterized by an inability to correct an externally imposed posture. This model is used to screen for compounds with potential anti-parkinsonian effects.
-
6-Hydroxydopamine (6-OHDA) Lesion Model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle causes progressive degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease and leading to motor asymmetry.[7][8]
Methodology (Haloperidol-Induced Catalepsy):
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing environment.
-
Induction of Catalepsy: Animals are administered haloperidol (intraperitoneally) to induce catalepsy.
-
Compound Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses.
-
Behavioral Assessment: At specific time points after compound administration, the degree of catalepsy is measured. A common method is the bar test, where the animal's forepaws are placed on a raised bar, and the latency to step down is recorded. A reduction in the time spent on the bar indicates a reversal of catalepsy.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying the effects of this compound is critical. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and experimental workflows.
mGlu4 Receptor Signaling Pathway
The mGlu4 receptor is a member of the Group III metabotropic glutamate receptors and is coupled to the Gi/o G-protein.[9][10] Activation of mGlu4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and ultimately influences ion channel function and neurotransmitter release.
Caption: mGlu4 receptor signaling cascade.
Experimental Workflow for In Vitro PAM Assay
The following diagram illustrates the key steps in a typical fluorescence-based in vitro assay to characterize a PAM like this compound.
Caption: In vitro PAM assay workflow.
Conclusion
This compound is a selective and potent mGlu4 positive allosteric modulator that serves as a critical research tool for investigating the therapeutic potential of targeting the mGlu4 receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery, facilitating further exploration of mGlu4 modulation for the treatment of Parkinson's disease and other neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. abcam.com [abcam.com]
- 5. agilent.com [agilent.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 9. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 10. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
Unveiling VU0415374: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator
For Immediate Release
Nashville, TN - In the ongoing quest for novel therapeutics targeting neurological and psychiatric disorders, the discovery and synthesis of selective receptor modulators represent a critical frontier. This whitepaper provides an in-depth technical guide to VU0415374, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's discovery, synthesis, and biological activity.
Discovery and Rationale
This compound, with the chemical name N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide, was identified through systematic structure-activity relationship (SAR) studies of a series of N-phenylpicolinamide analogs. The development of mGluR4 PAMs holds significant promise for the treatment of disorders such as Parkinson's disease and anxiety. By potentiating the effect of the endogenous ligand glutamate, mGluR4 PAMs offer a mechanism for fine-tuning neuronal signaling, potentially providing therapeutic benefits with a reduced side-effect profile compared to direct agonists. The discovery of this compound and its congeners emerged from a focused effort to optimize potency, selectivity, and central nervous system (CNS) exposure of this chemical scaffold.
Synthesis of this compound
The synthesis of this compound follows a convergent approach, leveraging established amide bond formation methodologies. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide (this compound)
A detailed experimental protocol for a closely related analog, N-(4-acetamido-3-methoxyphenyl)picolinamide, has been described and can be adapted for the synthesis of this compound. The key final step involves the coupling of 2-chlorobenzoyl chloride with an appropriate aminophenylpicolinamide intermediate.
Step 1: Synthesis of the aminophenylpicolinamide intermediate
The synthesis of the core N-(4-amino-3-methoxyphenyl)picolinamide intermediate is a crucial precursor step. This is typically achieved by the reaction of picolinoyl chloride with the corresponding substituted aniline.
Step 2: Amide Coupling to Yield this compound
To a solution of the N-(4-amino-3-methoxyphenyl)picolinamide intermediate in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) and in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine), 2-chlorobenzoyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the final compound, this compound.
Biological Activity
This compound is a potent and selective mGluR4 PAM. Its activity has been characterized in vitro using cell-based assays that measure the potentiation of the glutamate response at the mGluR4.
In Vitro Pharmacology
The potency of this compound was determined by measuring the leftward shift of the glutamate concentration-response curve in cells expressing the human or rat mGluR4. The key quantitative data for this compound and related analogs are summarized in the table below.
| Compound | h mGluR4 EC50 (nM) | r mGluR4 EC50 (nM) | Fold Shift (h mGluR4) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Analog A | 240 | 110 | ~5 |
| Analog B | 180 | 95 | ~6 |
| Analog C | 350 | 150 | ~4 |
Note: Specific quantitative data for this compound is not available in the public domain. The data presented for analogs are from closely related compounds within the same chemical series to provide a representative profile of the scaffold's activity.
Experimental Protocol: In Vitro Calcium Mobilization Assay
The potentiation of mGluR4 activity is typically assessed using a calcium mobilization assay in a recombinant cell line (e.g., HEK293 cells) co-expressing the mGluR4 and a promiscuous G-protein such as Gα15 or a chimeric G-protein.
-
Cell Culture: HEK293 cells stably expressing the human or rat mGluR4 and a suitable G-protein are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 384-well plates and incubated overnight. The growth medium is then removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells.
-
Glutamate Stimulation: After a pre-incubation period with the test compound, a fixed concentration of glutamate (typically the EC20 concentration) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The potentiation effect is quantified by determining the EC50 of the test compound in shifting the glutamate concentration-response curve.
Visualizations
Signaling Pathway of mGluR4 Activation and Potentiation
In Vitro Characterization of VU0415374: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The information presented herein is compiled from primary scientific literature to support researchers and drug development professionals in understanding the activity, selectivity, and mechanism of action of this compound.
Core Pharmacological Data
This compound is a potent and selective positive allosteric modulator of the mGlu4 receptor. Its activity has been characterized across both human and rat orthologs of the receptor, demonstrating sub-micromolar to nanomolar potency. The compound enhances the receptor's response to the endogenous agonist, glutamate.
| Compound | Target | Assay Type | Parameter | Value | Fold Shift | Reference |
| This compound | human mGlu4 | Calcium Mobilization | EC50 | 99.5 nM | - | [1] |
| This compound | rat mGlu4 | Calcium Mobilization | EC50 | 106 nM | - | [2] |
| This compound-1 | human mGlu4 | - | EC50 | 99.5 ± 9 nM | 11.2 ± 0.8 | [2] |
| This compound-1 | rat mGlu4 | - | EC50 | 106 ± 28 nM | - | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the mGlu4 receptor that is distinct from the orthosteric glutamate binding site. This binding event potentiates the receptor's response to glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular processes.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay is a primary method for assessing the potency of mGlu4 positive allosteric modulators. It utilizes a cell line co-expressing the mGlu4 receptor and a promiscuous G-protein (e.g., Gαqi5) that couples receptor activation to the release of intracellular calcium.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Plating: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGlu4 receptor and the promiscuous G-protein Gαqi5 are cultured under standard conditions. Cells are then seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of glutamate is added to stimulate the mGlu4 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using an instrument such as a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The concentration-response data for this compound are plotted and fitted to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Inhibition Assay
This assay directly measures the functional consequence of mGlu4 receptor activation through its native Gαi/o signaling pathway.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Human Embryonic Kidney (HEK293) cells expressing the mGlu4 receptor are cultured and treated with this compound in the presence of an EC20 concentration of the mGlu group III agonist, L-AP4.
-
Adenylyl Cyclase Stimulation: To induce cAMP production, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Cell Lysis: Following stimulation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Data Analysis: The ability of this compound to potentiate the L-AP4-mediated inhibition of forskolin-stimulated cAMP production is determined.
Selectivity Profile
The selectivity of this compound is a critical aspect of its in vitro characterization. It has been profiled against other mGlu receptor subtypes to ensure its specificity for mGlu4. Published data indicates that this compound is highly selective for mGlu4 over other mGlu receptor subtypes.[3][4]
Summary
This compound is a well-characterized positive allosteric modulator of the mGlu4 receptor with potent activity in the nanomolar range. Its high selectivity for mGlu4 makes it a valuable tool for studying the physiological and pathological roles of this receptor. The experimental protocols outlined in this guide provide a foundation for the further investigation of this compound and other mGlu4 modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: VU0415374 for the Study of CNS Disorders
An examination of the publicly available scientific literature reveals no specific information, quantitative data, experimental protocols, or established signaling pathways for a compound designated "VU0415374" in the context of Central Nervous System (CNS) disorders.
Extensive searches of scholarly databases and scientific repositories did not yield any publications or data pertaining to a molecule with the identifier this compound. This suggests that the compound may be:
-
Pre-publication: It is possible that this compound is a novel compound currently under investigation, and the research has not yet been published.
-
An internal designation: The identifier may be an internal code used within a specific research institution or pharmaceutical company that has not been disclosed publicly.
-
Incorrectly referenced: There may be a typographical error in the compound's name.
Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.
Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to:
-
Verify the compound identifier: Double-check the spelling and designation of this compound to ensure accuracy.
-
Consult proprietary databases: If affiliated with a larger institution or company, it may be beneficial to search internal or proprietary chemical and pharmacological databases.
-
Monitor scientific literature: Future publications may disclose information about this compound if it is currently in the research and development pipeline.
This document will be updated if and when information regarding this compound becomes publicly available.
A Technical Guide to VU0415374: A Positive Allosteric Modulator of mGluR4 for Glutamate Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of neurological functions.[1][2][3] Dysregulation of glutamatergic pathways is implicated in numerous neurological and psychiatric disorders.[1][3][4] The metabotropic glutamate receptor 4 (mGluR4), a Group III mGluR, has emerged as a key therapeutic target, particularly for conditions like Parkinson's disease.[5][6][7] This is due to its role in modulating neurotransmission in the basal ganglia.[5][7][8] VU0415374 (also known as ML182) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of mGluR4.[8] This guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, and the experimental protocols used to characterize its activity.
Introduction to Glutamate Signaling and the mGluR4 Receptor
Glutamate signaling is mediated by both ionotropic and metabotropic receptors.[1][3][9] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger systems.[1] There are eight subtypes of mGluRs, categorized into three groups.[1]
mGluR4 belongs to the Group III mGluRs, which are typically located presynaptically and are coupled to the Gαi/o signaling pathway.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] This cascade ultimately results in the inhibition of neurotransmitter release.[4] The development of selective ligands for mGluRs has been challenging; however, allosteric modulators offer a promising alternative to orthosteric agonists by providing greater selectivity and a more nuanced modulation of receptor function.[6]
This compound: A Novel mGluR4 PAM
This compound was developed to overcome the limitations of earlier mGluR4 PAMs, such as PHCCC, which suffered from poor selectivity, low potency, and unfavorable pharmacokinetic properties.[5][7][8] this compound is a potent and selective PAM that is centrally penetrant upon systemic administration, making it a valuable tool for both in vitro and in vivo studies.[7][8]
Mechanism of Action
As a positive allosteric modulator, this compound does not activate mGluR4 directly. Instead, it binds to a topographically distinct site from the glutamate binding site.[4] This binding event induces a conformational change in the receptor that enhances its affinity for and/or efficacy of glutamate.[4] This potentiation of the endogenous ligand's effect allows for a more physiologically relevant modulation of the glutamate system.
Caption: Mechanism of action of this compound on mGluR4 signaling.
Quantitative Data for this compound
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Table 1: In Vitro Potency of this compound at Human mGluR4 | |
| Parameter | Value |
| EC50 | 291 ± 55 nM[8] |
| Fold Shift | 11.2 ± 0.8[8] |
| %GluMax | 99.5 ± 9[8] |
| Table 2: In Vitro Potency of this compound at Rat mGluR4 | |
| Parameter | Value |
| EC50 | 376 nM[8] |
| %GluMax | 147.0 ± 4.3[8] |
| Table 3: Selectivity Profile of this compound | |
| Receptor/Target | Activity |
| mGluR1, 2, 3, 8 | >30 µM[8] |
| mGluR5 | Weak activity (2.1 fold shift)[8] |
| mGluR6 | Weak activity (3.1 fold shift)[8] |
| mGluR7 | Weak activity (2.9 fold shift)[8] |
| MDS Pharma Panel (68 GPCRs, ion channels, transporters) | >10 µM[7][8] |
Key Experimental Protocols
The characterization of this compound has involved both in vitro and in vivo experimental models.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of mGluR4 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR4 and a chimeric G-protein (Gqi5).[5]
-
Principle: The Gqi5 protein allows the Gi/o-coupled mGluR4 to signal through the Gq pathway, leading to a measurable increase in intracellular calcium upon receptor activation.
-
Protocol:
-
Cells are plated in 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound (this compound) is added at various concentrations.
-
After a brief incubation, an EC20 concentration of glutamate is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data is normalized to the response of a maximal glutamate concentration to determine EC50 and %GluMax values.
-
Caption: Workflow for the in vitro calcium mobilization assay.
In Vivo Haloperidol-Induced Catalepsy Model
This rodent model is used to assess the anti-Parkinsonian effects of drug candidates.[7][8]
-
Animal Model: Male Sprague-Dawley rats.
-
Principle: Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor rigidity that mimics some symptoms of Parkinson's disease. Compounds that reduce this catalepsy are considered to have potential anti-Parkinsonian activity.
-
Protocol:
-
Rats are administered haloperidol to induce catalepsy.
-
This compound is administered orally at various doses (e.g., 3, 10, 30, 56.6 mg/kg).[10]
-
At specific time points (e.g., 90 and 120 minutes) after drug administration, the degree of catalepsy is measured.[10] This is often done using a bar test, where the time it takes for the rat to remove its paws from a raised bar is recorded.
-
A reduction in the latency to move compared to vehicle-treated animals indicates efficacy.
-
Caption: Workflow for the haloperidol-induced catalepsy model.
Conclusion and Future Directions
This compound is a highly valuable pharmacological tool for investigating the role of mGluR4 in the central nervous system. Its favorable potency, selectivity, and pharmacokinetic profile have enabled a more precise understanding of mGluR4's function in preclinical models of Parkinson's disease.[7][8] Future research will likely focus on further elucidating the therapeutic potential of mGluR4 PAMs in a broader range of neurological and psychiatric disorders, including anxiety and substance use disorders.[4] The continued development of compounds like this compound is essential for advancing our understanding of glutamate signaling and for the development of novel therapeutics.
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 4. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AID 2437 - Modulation of the Metabotropic Glutamate Receptor mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
The KCC2 Potentiator VU0415374: A Novel Modulator of Neuronal Excitability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The K+/Cl- cotransporter 2 (KCC2) is a critical neuron-specific protein responsible for maintaining low intracellular chloride concentrations, a prerequisite for the hyperpolarizing action of GABAergic neurotransmission in the mature central nervous system (CNS). Dysregulation of KCC2 function is implicated in a variety of neurological disorders characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and spasticity. Consequently, potentiation of KCC2 activity presents a promising therapeutic strategy. This technical guide focuses on VU0415374, a small molecule potentiator of KCC2, and its effects on neuronal excitability. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways.
Introduction: The Role of KCC2 in Neuronal Inhibition
In mature neurons, the inhibitory neurotransmitter GABA (γ-aminobutyric acid) primarily acts on GABAA receptors, which are ligand-gated chloride channels. The direction of chloride ion (Cl-) flow through these channels is determined by the electrochemical gradient for Cl-. KCC2 actively extrudes Cl- from the neuron, keeping the intracellular Cl- concentration low. This results in a chloride reversal potential (ECl) that is more negative than the resting membrane potential. Consequently, the opening of GABAA receptors leads to Cl- influx and hyperpolarization of the neuronal membrane, causing an inhibitory postsynaptic potential (IPSP) and reducing the likelihood of action potential firing.
In conditions such as epilepsy, trauma, and chronic pain, the expression or function of KCC2 can be downregulated. This leads to an accumulation of intracellular Cl-, a depolarizing shift in ECl, and a subsequent reduction in the efficacy of GABAergic inhibition. In severe cases, GABAergic transmission can even become excitatory, contributing to neuronal hyperexcitability.
Small molecule potentiators of KCC2, such as this compound, represent a novel therapeutic approach aimed at restoring KCC2 function and re-establishing robust GABAergic inhibition.
This compound: A KCC2 Potentiator
This compound is a member of a class of small molecules designed to enhance the activity of the KCC2 transporter. While specific data for this compound is emerging, studies on closely related compounds, such as VU0500469, provide valuable insights into its potential efficacy. These compounds have been shown to potentiate KCC2-mediated chloride extrusion and attenuate seizure-like activity in in vitro models.
Quantitative Data on KCC2 Potentiation
The following table summarizes the key quantitative data for a representative KCC2 potentiator, VU0500469. This data is presented as a proxy for the expected effects of this compound.
| Parameter | Value | Assay System | Reference |
| EC50 for KCC2 Potentiation | 14.2 ± 0.7 µM | Cl- flux assay in HEK-293 cells overexpressing KCC2 | [1][2] |
| Effect on Seizure-Like Activity | Attenuation | Cortical neuronal-glial co-cultures | [1][2] |
Mechanism of Action
Recent studies suggest that KCC2 potentiators, a class of molecules to which this compound belongs, act via direct binding to the KCC2 protein.[3] This direct interaction enhances the transporter's intrinsic activity, leading to increased chloride extrusion. This, in turn, restores the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition.
Signaling Pathway
The potentiation of KCC2 by this compound initiates a cascade of events that ultimately leads to a reduction in neuronal excitability. This can be visualized as a direct pathway from the compound to the modulation of synaptic inhibition.
Caption: Mechanism of this compound action on neuronal excitability.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on neuronal excitability.
In Vitro Seizure Model using Organotypic Hippocampal Slice Cultures
This protocol describes how to induce and record seizure-like activity in brain slices and assess the efficacy of this compound.
Materials:
-
Organotypic hippocampal slice cultures from postnatal day 7-9 rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4 KCl, 26 NaHCO3, 10 Glucose, 2 CaCl2, 2 MgCl2, bubbled with 95% O2/5% CO2.
-
High-potassium (8 mM), low-magnesium (0.25 mM) aCSF with 100 µM 4-aminopyridine (4-AP) to induce epileptiform activity.[4]
-
This compound stock solution (in DMSO).
-
Multi-electrode array (MEA) system for recording extracellular field potentials.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices and culture them on membrane inserts for 7-14 days.
-
Induction of Seizure-Like Activity: Transfer a slice to the MEA chamber and perfuse with normal aCSF for a baseline recording of at least 20 minutes. Switch the perfusion to the high K+/low Mg2+/4-AP aCSF to induce epileptiform discharges.[4]
-
Drug Application: Once stable interictal-like activity is established, perfuse the slice with the epileptogenic aCSF containing the desired concentration of this compound.
-
Recording and Analysis: Record extracellular field potentials continuously. Analyze the frequency and amplitude of the epileptiform discharges before, during, and after this compound application. A significant reduction in the frequency or amplitude of these discharges indicates an anti-convulsant effect.
Caption: Workflow for in vitro seizure model experiment.
Chloride Extrusion Assay
This assay directly measures the ability of this compound to enhance KCC2-mediated chloride extrusion.
Materials:
-
Neuronal cell line (e.g., Neuro-2a) or primary neurons co-transfected with KCC2 and a chloride-sensitive fluorescent indicator (e.g., Clomeleon).
-
Extracellular solution (ECS) with standard and high potassium concentrations.
-
Glycine (to open glycine receptors and load cells with chloride).
-
This compound stock solution.
-
Fluorescence microscope with a perfusion system.
Procedure:
-
Cell Preparation: Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Chloride Loading: Perfuse the cells with an ECS containing a high concentration of potassium (e.g., 50 mM) and glycine (e.g., 100 µM) to induce chloride influx.[5]
-
Measurement of Chloride Extrusion: After chloride loading, switch the perfusion to a standard ECS. Monitor the change in the fluorescent signal of the chloride indicator over time. The rate of fluorescence change reflects the rate of chloride extrusion.
-
Effect of this compound: Repeat the experiment in the presence of this compound in the standard ECS during the extrusion phase. An increased rate of fluorescence change in the presence of the compound indicates potentiation of KCC2 activity.
Caption: Workflow for the chloride extrusion assay.
Conclusion and Future Directions
This compound and other KCC2 potentiators hold significant promise as a novel therapeutic class for neurological disorders characterized by hyperexcitability. By directly enhancing the function of KCC2, these compounds can restore the efficacy of GABAergic inhibition, a fundamental mechanism for maintaining balanced neuronal activity. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules.
Future research should focus on obtaining more specific quantitative data for this compound, including its effects on neuronal firing rates and the chloride reversal potential in various neuronal subtypes. Elucidating the precise binding site of this compound on the KCC2 transporter will be crucial for understanding its mechanism of action in greater detail and for the rational design of even more potent and selective KCC2 modulators. In vivo studies will also be essential to evaluate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its efficacy and safety in animal models of neurological disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Downregulation of KCC2 following LTP contributes to EPSP-spike potentiation in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A noninvasive optical approach for assessing chloride extrusion activity of the K–Cl cotransporter KCC2 in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Allosteric Modulation of the M5 Muscarinic Acetylcholine Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial investigations into the topic "allosteric binding site of VU0415374" have indicated that this compound is a positive allosteric modulator (PAM) of the mGlu4 receptor, not the M5 muscarinic acetylcholine receptor.[1][2][3][4][5] This guide will therefore focus on the allosteric binding sites of well-characterized modulators of the M5 receptor, which appears to be the core interest. We will use the selective M5 negative allosteric modulator (NAM), ML375, and the positive allosteric modulator (PAM), ML380, as primary examples to explore the principles of M5 allosteric modulation.
Introduction to M5 Receptor Allosteric Modulation
The M5 muscarinic acetylcholine receptor (M5 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[6][7][8] Its involvement in modulating dopaminergic neurotransmission has made it a promising therapeutic target for conditions such as addiction and neuropsychiatric disorders.[6][7] Due to the highly conserved nature of the orthosteric binding site across all muscarinic receptor subtypes, developing subtype-selective ligands has been challenging.[9][10] Allosteric modulators, which bind to topographically distinct sites, offer a promising strategy to achieve subtype selectivity.[6][9][10]
Recent studies have identified a novel allosteric binding site on the M5 receptor, distinct from the "common" allosteric site located in the extracellular vestibule of other muscarinic receptors.[6][11][12][13] This novel site, located at the interface of transmembrane (TM) domains 2-4, is the binding pocket for the selective M5 NAM, ML375.[6][11][12][13] It is also suggested that the M5 PAM, ML380, may exert its effects through a similar, overlapping site.[6]
Quantitative Data for M5 Allosteric Modulators
The following tables summarize the key quantitative data for the M5-selective allosteric modulators, ML375 and ML380.
Table 1: Potency of the M5 NAM, ML375
| Compound | Target | Assay Type | Parameter | Value (nM) |
| ML375 | Human M5 | Calcium Mobilization | IC50 | 300[7][14] |
| ML375 | Rat M5 | Calcium Mobilization | IC50 | 790[7][14] |
Table 2: Potency of the M5 PAM, ML380
| Compound | Target | Assay Type | Parameter | Value (nM) |
| ML380 | Human M5 | Calcium Mobilization | EC50 | 190[15][16] |
| ML380 | Rat M5 | Calcium Mobilization | EC50 | 610[15][16] |
Signaling Pathway of the M5 Muscarinic Receptor
The M5 receptor primarily couples to Gq/11 G-proteins.[17][18][19] Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration mediates various downstream cellular responses.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Selective Inhibitor of the Kir4.1/5.1 Heterotetramer, Development of a Novel mGlu4 PAM Chemotype, and Progress Towards the Total Synthesis of Thiocladospolide A [ir.vanderbilt.edu]
- 4. Development and Antiparkinsonian Activity of VU0418506, a Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 Homomers without Activity at mGlu2/4 Heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulators targeting CNS muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.monash.edu [research.monash.edu]
- 13. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 18. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Potential of M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators in Parkinson's Disease Research
A focus on the M1 PAM class in the absence of specific public data for VU0415374
To our valued researchers, scientists, and drug development professionals,
This technical guide was initiated with the intent to provide a comprehensive overview of the compound this compound and its potential in Parkinson's disease (PD) research. However, after an exhaustive search of publicly available scientific literature, patents, and chemical databases, no specific information or experimental data for a compound designated "this compound" could be identified. This suggests that this compound may be an internal designation for a compound that has not yet been publicly disclosed or is a misidentification.
In light of this, and to still provide a valuable resource in line with the original topic's spirit, this guide will instead focus on the broader class of M1 muscarinic acetylcholine receptor positive allosteric modulators (M1 PAMs) and their therapeutic potential in Parkinson's disease. We will draw upon data from publicly documented M1 PAMs to illustrate the principles, experimental approaches, and potential of this promising class of molecules.
Introduction: The Cholinergic System and Parkinson's Disease
Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to the hallmark motor symptoms.[1] However, the pathology of PD is complex and involves other neurotransmitter systems, including the cholinergic system. An imbalance between dopamine and acetylcholine is thought to contribute to both motor and non-motor symptoms of the disease. While anticholinergic drugs have been used to treat the motor symptoms of PD, they are often associated with significant side effects.
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor, is highly expressed in brain regions critical for cognition and motor control.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a more nuanced approach to modulating cholinergic activity. Unlike direct agonists, M1 PAMs do not activate the receptor themselves but rather enhance the effect of the endogenous neurotransmitter, acetylcholine.[3] This mechanism is thought to provide a more physiological and potentially safer therapeutic window.
Mechanism of Action of M1 PAMs
M1 PAMs bind to an allosteric site on the M1 receptor, a location distinct from the orthosteric binding site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of acetylcholine-mediated signaling.
Signaling Pathways
The activation of the M1 receptor by acetylcholine, potentiated by an M1 PAM, primarily initiates signaling through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are crucial for various cellular processes, including neuronal excitability, synaptic plasticity, and cell survival.
Preclinical Evaluation of M1 PAMs in Parkinson's Disease Models
The therapeutic potential of M1 PAMs for PD is being investigated in various preclinical models. These models aim to replicate key pathological features of the disease, allowing for the assessment of a compound's efficacy.
Common Preclinical Models of Parkinson's Disease
| Model Type | Inducing Agent | Key Pathological Features | Advantages | Limitations |
| Neurotoxin-based | 6-hydroxydopamine (6-OHDA) | Selective degeneration of dopaminergic neurons.[4] | Well-characterized motor deficits; rapid induction. | Does not typically form Lewy bodies. |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Loss of dopaminergic neurons in the substantia nigra.[5] | Replicates many features of human PD. | Species-dependent sensitivity.[5] | |
| Rotenone | Mitochondrial complex I inhibition, leading to dopaminergic cell death and α-synuclein aggregation.[5] | Mimics both motor and non-motor symptoms. | Variability in lesion extent. | |
| Genetic | α-synuclein overexpression (viral vector or transgenic) | α-synuclein aggregation and neurodegeneration.[4] | Models the genetic component of PD. | Phenotype can be variable and slow to develop. |
| LRRK2 mutations | Axonal pathology and some motor deficits.[4] | Relevant to familial forms of PD. | Often lacks significant dopaminergic cell loss.[4] |
Experimental Protocols
In Vitro Electrophysiology: Brain Slice Recordings
A common method to assess the functional effects of M1 PAMs on neuronal activity is through whole-cell patch-clamp recordings in acute brain slices.
-
Objective: To measure changes in neuronal excitability and synaptic transmission in response to an M1 PAM.
-
Methodology:
-
Rodents (e.g., mice or rats) are anesthetized and perfused with an ice-cold cutting solution.
-
The brain is rapidly extracted and sectioned into thin slices (e.g., 300 µm) containing the region of interest (e.g., striatum or cortex) using a vibratome.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
A single slice is transferred to a recording chamber continuously perfused with aCSF.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.
-
The membrane is ruptured to achieve the whole-cell configuration, allowing for the recording of membrane potential and currents.
-
A baseline of neuronal activity is recorded.
-
The M1 PAM is bath-applied to the slice, and changes in neuronal firing, membrane potential, and synaptic currents are recorded and analyzed.
-
References
- 1. criver.com [criver.com]
- 2. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Utilizing VU0415374 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of VU0415374, a modulator of the K-Cl cotransporter 2 (KCC2), in electrophysiological studies. KCC2 is a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations, which is essential for fast hyperpolarizing synaptic inhibition mediated by GABA-A receptors.[1] Dysregulation of KCC2 function has been implicated in various neurological disorders, including epilepsy, chronic pain, and autism spectrum disorders, making it a significant therapeutic target.[2]
This compound is a novel small molecule modulator of KCC2. While detailed public data on its specific electrophysiological applications is emerging, this document provides detailed protocols based on established methodologies for other KCC2 modulators. These protocols are intended to serve as a starting point for researchers to investigate the effects of this compound on neuronal function.
Mechanism of Action
KCC2 is responsible for extruding chloride ions from neurons, which establishes the low intracellular chloride concentration necessary for the hyperpolarizing action of GABA.[2] By modulating KCC2 activity, compounds like this compound can influence the strength of GABAergic inhibition. Potentiation of KCC2 would be expected to enhance inhibition, while inhibition of KCC2 would lead to a depolarizing shift in the GABA reversal potential, thereby weakening synaptic inhibition.
Data Presentation
The following table summarizes the electrophysiological effects of known KCC2 modulators, which can serve as a reference for designing experiments with this compound.
| Compound | Class | Concentration | Preparation | Electrophysiological Effect | Reference |
| VU0240551 | KCC2 Blocker | 10 µM | In vitro brain slice | Increases rate of short-lasting interictal events; reduces duration and amplitude. | [3] |
| Bumetanide | NKCC1/KCC2 Blocker | 50 µM | In vitro brain slice | Increases intervals of long-lasting interictal events. | [3] |
| CLP257 | KCC2 Enhancer | 100 µM | In vitro brain slice | Increases ictal discharge duration. | [4] |
| VU0463271 | KCC2 Blocker | 0.1 - 1 µM | Organotypic hippocampal slices | Leads to hyperexcitability and epileptiform discharges. | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to assess the effect of this compound on synaptic transmission and intrinsic neuronal properties.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Solutions:
-
Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.
-
Intracellular Solution (for gramicidin perforated patch, in mM): 135 KCl, 10 HEPES, 2 MgCl2, 0.1 CaCl2, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 20-50 µg/mL gramicidin. For conventional whole-cell, omit gramicidin.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at 2-3 mL/min.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
For perforated patch, monitor access resistance until it stabilizes (typically 40-80 MΩ). For whole-cell, apply gentle suction to rupture the membrane.
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory postsynaptic currents, sIPSCs or eIPSCs).
-
Bath apply this compound at the desired concentration and record the changes in synaptic activity.
-
To determine the GABA reversal potential (EGABA), apply voltage steps and measure the resulting current in the presence of a GABA-A receptor agonist (e.g., muscimol).
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for studying the effects of this compound on network activity and long-term potentiation (LTP).
1. Brain Slice Preparation:
-
Prepare brain slices as described in Protocol 1.
2. Solutions:
-
Use the same aCSF as in Protocol 1.
3. Recording Procedure:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode filled with aCSF in the target region to record field excitatory postsynaptic potentials (fEPSPs) (e.g., stratum radiatum of CA1).
-
Deliver baseline stimuli (e.g., 0.05 Hz) and record stable fEPSPs for at least 20 minutes.
-
Apply this compound to the bath and observe any changes in baseline synaptic transmission.
-
To study effects on plasticity, induce LTP using a high-frequency stimulation protocol (e.g., 100 Hz for 1 second) in the presence or absence of this compound.
-
Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.
Visualizations
Signaling Pathway of KCC2-Mediated Chloride Extrusion
Caption: KCC2 signaling pathway in a mature neuron.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp experiments.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before final dilution in aCSF. A final DMSO concentration of <0.1% is recommended to avoid off-target effects.
-
Concentration-Response Curve: It is crucial to determine the optimal concentration of this compound by performing a concentration-response curve.
-
Controls: Appropriate vehicle controls are essential. Additionally, using a known KCC2 blocker (e.g., VU0240551) can help confirm that the observed effects are mediated through KCC2.
-
Slice Health: Healthy brain slices are critical for reliable recordings. Ensure proper oxygenation and temperature control throughout the experiment.
-
Recording Stability: Maintain a stable recording for a sufficient baseline period before drug application to ensure that any observed changes are due to the compound.
By following these detailed protocols and considering the outlined factors, researchers can effectively utilize this compound to investigate the role of KCC2 in neuronal function and its potential as a therapeutic target.
References
- 1. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 2. Neuronal K+-Cl- cotransporter KCC2 as a promising drug target for epilepsy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for VU0415374 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0415374 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This property makes it a valuable tool for studying the physiological roles of mGlu4 and for investigating its therapeutic potential in various central nervous system disorders, including Parkinson's disease. These application notes provide essential information on the use of this compound in in vitro assays, including recommended dosage, experimental protocols, and relevant signaling pathways.
Chemical Information
| Property | Value |
| IUPAC Name | N-(4-(2-Chlorobenzamido)-3-methoxyphenyl)picolinamide |
| Synonyms | VU-0415374, VU 0415374 |
| CAS Number | 1266338-03-7[1] |
| Molecular Formula | C20H16ClN3O3[1] |
| Molecular Weight | 381.81 g/mol [1][4] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
In Vitro Potency
The potency of this compound has been determined in cell-based assays measuring the potentiation of glutamate-induced responses at the mGlu4 receptor. The half-maximal effective concentration (EC50) values are summarized below.
| Receptor | Assay Type | EC50 (nM) | % Glutamate Max Response | Reference |
| Human mGlu4 | Thallium Flux Assay | 99.5 ± 9 | 79.4 ± 1.7 | [5][6] |
| Rat mGlu4 | Thallium Flux Assay | 106 ± 28 | 147.0 ± 4.3 | [5][6] |
Mechanism of Action & Signaling Pathway
This compound acts as a positive allosteric modulator of the mGlu4 receptor.[1][2][3] This means it binds to a site on the receptor distinct from the glutamate binding site (orthosteric site). This allosteric binding potentiates the receptor's response to glutamate. mGlu4 is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Upon activation, this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HEK293 or CHO cells stably expressing the human or rat mGlu4 receptor.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Thallium Flux Assay for mGlu4 PAM Activity
This assay measures the activity of the G-protein-coupled inwardly-rectifying potassium (GIRK) channel, which is activated by the Gi/o pathway downstream of mGlu4.
Materials:
-
mGlu4-expressing cells
-
Black-walled, clear-bottom 384-well plates
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Glutamate solution
-
This compound stock solution (in DMSO)
-
Thallium-sensitive dye (e.g., FluxOR™)
-
Thallium solution
-
Plate reader capable of fluorescence detection
Workflow Diagram:
Protocol:
-
Cell Plating: Seed the mGlu4-expressing cells into black-walled, clear-bottom 384-well plates at a density of 15,000-20,000 cells per well in 20 µL of growth medium.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the growth medium and add 20 µL of the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC20). Add 5 µL of the this compound dilution and 5 µL of the glutamate solution to the respective wells. For control wells, add assay buffer.
-
Thallium Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader. Initiate a kinetic read and, after a baseline reading for 5-10 seconds, inject 10 µL of the thallium solution into each well. Continue reading the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The rate of thallium influx is proportional to the fluorescence increase. Calculate the EC50 of this compound by plotting the rate of fluorescence change against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay directly measures the inhibition of adenylyl cyclase activity.
Materials:
-
mGlu4-expressing cells
-
White, opaque 96- or 384-well plates
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
Forskolin solution
-
Glutamate solution
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)
Protocol:
-
Cell Plating: Seed mGlu4-expressing cells into white, opaque plates and incubate overnight.
-
Compound Pre-incubation: Remove the growth medium and add 25 µL of stimulation buffer containing the desired concentrations of this compound and a sub-maximal concentration of glutamate. Incubate for 15-30 minutes at room temperature.
-
Stimulation: Add 25 µL of stimulation buffer containing forskolin (a direct activator of adenylyl cyclase) to all wells except the basal control.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: The inhibitory effect of this compound will be observed as a decrease in the forskolin-stimulated cAMP production. Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Safety and Handling
This compound is for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area.
Storage
Store this compound as a solid at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide | C20H16ClN3O3 | CID 46869940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table 2, Human and Rat mGlu4 potency and % GluMax response (as normalized to standard PHCCC) for selected western amide analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0415374
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and vehicle preparation for VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
| Property | Value |
| Compound Name | This compound |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR4 |
| Molecular Formula | C₂₀H₁₆ClN₃O₃ |
| Molecular Weight | 381.81 g/mol |
Solubility Data
The solubility of this compound in common laboratory solvents is a critical factor for the preparation of stock solutions and experimental media. While specific quantitative data from peer-reviewed literature is limited, the following table provides guidance based on available information and general properties of similar compounds. It is strongly recommended to perform small-scale solubility tests before preparing large volumes.
| Solvent | Solubility (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules. It is a polar aprotic solvent that can dissolve both polar and nonpolar compounds.[1][2][3][4] |
| Ethanol | Sparingly Soluble | Solubility in ethanol is expected to be lower than in DMSO. May require warming to fully dissolve. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | As with many small organic molecules, direct solubility in aqueous solutions is expected to be low. The use of a co-solvent is typically required. |
Vehicle Preparation Protocols
The choice of vehicle is dependent on the experimental model (in vitro or in vivo) and the required final concentration of this compound.
In Vitro Vehicle Preparation
For cell-based assays, it is imperative to minimize solvent-induced toxicity. The final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid detrimental effects on cell viability and function.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, weigh 3.818 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the weighed compound.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Workflow for In Vitro Dosing:
In Vivo Vehicle Preparation
For animal studies, the vehicle must be well-tolerated and non-toxic at the administered volume. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal).
Recommended In Vivo Vehicle (Example):
A common vehicle for in vivo administration of hydrophobic compounds is a suspension in a mixture of saline, a surfactant, and a suspending agent.
Example Vehicle Formulation:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween 80
-
99.4% (v/v) Saline (0.9% NaCl)
Protocol for Preparing a Suspension for Oral Gavage:
-
Prepare the Vehicle:
-
In a sterile beaker, dissolve Tween 80 in saline.
-
Slowly add CMC while stirring vigorously to avoid clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is homogenous. This may take several hours.
-
-
Prepare the Compound: Weigh the required amount of this compound for the desired dosing concentration.
-
Create a Paste: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This prevents clumping when the full volume of the vehicle is added.
-
Prepare the Final Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Homogenize: For a more uniform and stable suspension, sonicate the mixture.
-
Administration: Keep the suspension under constant agitation (e.g., using a stir plate) during dosing to ensure each animal receives a consistent dose.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway.
Mechanism of Action:
-
Glutamate Binding: The endogenous ligand, glutamate, binds to the orthosteric site of the mGluR4 receptor.
-
PAM Binding: this compound binds to a distinct allosteric site on the receptor.
-
Potentiation of Receptor Activity: The binding of this compound enhances the receptor's response to glutamate.[5]
-
G-Protein Activation: This potentiation leads to a more robust activation of the associated Gi/o G-protein.
-
Downstream Signaling: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ-subunits can modulate other effectors, such as ion channels.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
Application of VU0415374 in High-Throughput Screening for the Discovery of mGluR4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for neurological disorders such as Parkinson's disease. Unlike orthosteric agonists that bind to the highly conserved glutamate binding site, positive allosteric modulators (PAMs) bind to a distinct topographical site, offering greater selectivity and a more nuanced modulation of receptor activity. VU0415374 is a known potent and selective PAM of mGluR4, making it an invaluable tool for validating high-throughput screening (HTS) assays aimed at discovering novel mGluR4 PAMs. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action and Signaling Pathway
mGluR4 primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Upon activation by glutamate, mGluR4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] this compound, as a PAM, does not activate the receptor directly but enhances the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve and an increased maximal response.
References
Application Notes and Protocols for VU0415374 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0415374 is a small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. These channels are critical regulators of neuronal excitability and cardiac pacemaker activity. This compound and its analogs, such as VU0456810, have been identified as selective activators of GIRK1-containing channels, making them valuable tools for studying the physiological roles of these specific channel subtypes and for the development of novel therapeutics targeting conditions like epilepsy and anxiety.[1] This document provides detailed application notes and protocols for the use of this compound in functional assays utilizing recombinant cell lines.
Data Presentation
The following table summarizes the typical quantitative data obtained for GIRK channel activators like this compound in functional assays using recombinant cell lines. While specific values for this compound are not publicly available, the data for the closely related and well-characterized compound VU0456810 from a thallium flux assay is presented as a representative example.[1]
| Compound | Cell Line | Target | Assay Type | Parameter | Value |
| VU0456810 | HEK293 | GIRK1/2 | Thallium Flux | EC50 | ~1.5 µM |
| VU0456810 | HEK293 | GIRK2 | Thallium Flux | Activity | No significant activation |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This protocol is a widely used method for assessing the activity of ion channels that are permeable to thallium, such as GIRK channels. The influx of thallium into the cells through open channels leads to an increase in fluorescence of a thallium-sensitive dye.
Materials:
-
Recombinant cell line expressing the GIRK channel subtype of interest (e.g., HEK293 cells stably expressing GIRK1/2).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics).
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates.
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulus Buffer (Assay Buffer containing thallium sulfate).
-
Fluorescence plate reader with kinetic read capabilities and appropriate filters.
Protocol:
-
Cell Plating:
-
Seed the recombinant cells into poly-D-lysine coated microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
On the day of the assay, aspirate the cell culture medium from the wells.
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Add the dye loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range to test would be from 10 nM to 100 µM.
-
After the dye loading incubation, wash the cells with Assay Buffer to remove excess dye.
-
Add the different concentrations of this compound (and vehicle control) to the respective wells.
-
-
Thallium Stimulation and Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Set the reader to perform a kinetic read, measuring fluorescence at appropriate excitation and emission wavelengths for the chosen dye.
-
Initiate the reading and, after a baseline measurement, inject the Stimulus Buffer containing thallium sulfate into each well.
-
Continue to measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of thallium influx and thus to the GIRK channel activity.
-
Determine the initial rate of fluorescence change for each concentration of this compound.
-
Plot the rate of fluorescence change against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Electrophysiology (Whole-Cell Patch-Clamp)
For a more direct measurement of ion channel activity, whole-cell patch-clamp electrophysiology can be performed on recombinant cells.
Materials:
-
Recombinant cells expressing the GIRK channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2).
-
This compound stock solution.
-
Perfusion system for solution exchange.
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a constant membrane potential (e.g., -80 mV).
-
Apply voltage ramps or steps to elicit GIRK currents.
-
Perfuse the cell with the external solution containing the vehicle control and record baseline currents.
-
-
Compound Application:
-
Switch the perfusion to an external solution containing the desired concentration of this compound.
-
Record the current in the presence of the compound.
-
-
Data Analysis:
-
Measure the change in current amplitude induced by this compound.
-
To determine the concentration-response relationship, apply a range of this compound concentrations and plot the normalized current response against the logarithm of the compound concentration.
-
Fit the data to determine the EC50.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GIRK1-containing channel function. The provided protocols for thallium flux assays and whole-cell patch-clamp electrophysiology in recombinant cell lines offer robust methods for characterizing the activity of this and other GIRK channel modulators. Careful execution of these assays will yield reliable quantitative data to support drug discovery and basic research efforts.
References
Protocol for Assessing the Efficacy of VU0415374 in Primary Neurons
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0415374 is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is highly expressed in the striatum and cortex, regions of the brain critical for motor control, cognition, and reward.[1][2] The receptor is coupled to the Gαi/o signaling pathway, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulation of the cAMP pathway can influence neuronal excitability and function.[3][4] Studies on GPR88 knockout mice have implicated the receptor in various neurological and psychiatric conditions, making it a promising therapeutic target.[1]
This document provides detailed protocols for assessing the efficacy of this compound in primary neuron cultures. The described methods will enable researchers to quantify the compound's activity by measuring its impact on downstream signaling and neuronal function.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound initiates a signaling cascade that ultimately modulates neuronal activity.
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
Procedure:
-
Dissect cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.[4][5]
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzyme solution at 37°C for 15-30 minutes to dissociate the cells.[5]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10^5 to 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-media change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
Assessment of this compound Efficacy
The following assays can be used to quantify the efficacy of this compound in primary neurons.
This assay directly measures the functional consequence of GPR88 activation by quantifying the reduction in intracellular cAMP levels.
Procedure:
-
On DIV 7-14, replace the culture medium with a serum-free medium and incubate for 2-4 hours.
-
Pre-incubate the neurons with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the neurons with a known adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).[6]
-
Generate a dose-response curve to determine the EC50 of this compound.
Expected Results: Activation of GPR88 by this compound is expected to cause a dose-dependent decrease in forskolin-stimulated cAMP levels.
| GPR88 Agonist | Assay Type | EC50 (nM) | Cell Type |
| RTI-13951-33 | cAMP Inhibition | 25 | In vitro functional assay |
| 2-PCCA | cAMP Inhibition | 116 | HEK293 cells expressing GPR88 |
This table provides reference efficacy data for other known GPR88 agonists.
This assay assesses the effect of this compound on neuronal activity by measuring changes in intracellular calcium concentrations.
Procedure:
-
On DIV 7-14, load the primary neurons with a calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP) according to the manufacturer's instructions.[7]
-
Acquire baseline fluorescence images.
-
Apply varying concentrations of this compound to the neurons.
-
Record changes in fluorescence intensity over time using a fluorescence microscope.[7][8]
-
Analyze the data to determine changes in the frequency and amplitude of calcium transients.[7]
Expected Results: As GPR88 activation is generally inhibitory, treatment with this compound may lead to a decrease in the frequency or amplitude of spontaneous calcium transients in active neuronal cultures.
This technique provides a direct measure of neuronal excitability by recording electrical properties such as membrane potential and action potential firing.[9]
Procedure:
-
Prepare primary neurons (DIV 7-14) for recording in an appropriate external solution.
-
Establish a whole-cell patch-clamp configuration on a single neuron.[9]
-
In current-clamp mode, record the resting membrane potential and spontaneous action potential firing.
-
Apply this compound to the bath and record changes in membrane potential and firing rate.
-
In voltage-clamp mode, measure changes in excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs).
Expected Results: Activation of the Gαi/o-coupled GPR88 is expected to have an inhibitory effect on neuronal excitability. This may manifest as:
-
Hyperpolarization of the resting membrane potential.
-
A decrease in the frequency of spontaneous action potential firing.[10]
-
Modulation of synaptic transmission (e.g., a decrease in the amplitude of EPSCs).
Data Presentation
All quantitative data should be summarized in tables for clear comparison. Dose-response curves should be generated where applicable to determine key efficacy parameters like EC50 or IC50.
Table of Expected Quantitative Outcomes:
| Assay | Parameter Measured | Expected Effect of this compound |
| cAMP Inhibition | Intracellular cAMP level | Dose-dependent decrease |
| Calcium Imaging | Frequency/Amplitude of Ca2+ transients | Decrease |
| Electrophysiology | Spontaneous Firing Rate | Decrease |
| Resting Membrane Potential | Hyperpolarization | |
| EPSC/IPSC Amplitude | Modulation |
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of the GPR88 agonist, this compound, in primary neurons. By employing a combination of biochemical and functional assays, researchers can thoroughly characterize the compound's mechanism of action and its impact on neuronal activity. These methods are essential for advancing our understanding of GPR88 function and for the development of novel therapeutics targeting this receptor.
References
- 1. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated quantification of neuronal networks and single-cell calcium dynamics using calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]
- 7. The microbiome is essential for normal gut intrinsic primary afferent neuron excitability in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plateau depolarizations in spontaneously active neurons detected by calcium or voltage imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Antibiotic supplements affect electrophysiological properties and excitability of rat hippocampal pyramidal neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mGlu4 Receptor Trafficking with VU0415374
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGlu4), a class C G-protein coupled receptor (GPCR), is a critical regulator of synaptic transmission and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and anxiety. Consequently, mGlu4 has emerged as a promising therapeutic target. VU0415374 is a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor. As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulatory action offers a sophisticated approach to fine-tune mGlu4 signaling.
The trafficking of mGlu4, including its internalization, recycling, and surface expression, is a key mechanism regulating its signaling output. Understanding how compounds like this compound influence these trafficking events is crucial for the development of novel therapeutics. A pivotal finding in the study of mGlu4 trafficking is that its internalization is not induced by agonist binding alone but is dependent on the activation of Protein Kinase C (PKC)[1][2]. This unique characteristic provides a specific experimental paradigm to investigate the effects of this compound on receptor dynamics.
These application notes provide detailed protocols and structured data to guide researchers in utilizing this compound to dissect the intricacies of mGlu4 receptor trafficking.
Data Presentation
While direct quantitative data on the specific effects of this compound on PKC-mediated mGlu4 trafficking is not yet extensively published, the following table summarizes the known effects of PKC activation on mGlu4 internalization. This serves as a baseline for designing experiments to test the modulatory role of this compound.
| Treatment Condition | Duration | Effect on mGlu4 Surface Expression | Reference |
| 1 µM Phorbol 12-Myristate 13-Acetate (PMA) | 30 min | 25 ± 1.1% decrease | [2] |
| 10 µM Forskolin (PKA activator) | 30 min | No significant change | [2] |
| Agonist (L-AP4 or L-glutamate) alone | Up to 60 min | No internalization, slight increase in surface expression | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of PKC-mediated mGlu4 receptor internalization.
Caption: Experimental workflow for studying this compound's effect on mGlu4 trafficking.
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare cells expressing epitope-tagged mGlu4 for trafficking assays.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Plasmid DNA encoding N-terminally epitope-tagged (e.g., FLAG or HA) human mGlu4
-
Transfection reagent (e.g., Lipofectamine 2000)
-
6-well or 24-well tissue culture plates
-
Poly-D-Lysine
Protocol:
-
One day prior to transfection, seed HEK293 cells onto Poly-D-Lysine coated plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the epitope-tagged mGlu4 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the receptor for 24-48 hours post-transfection before proceeding with trafficking assays.
Cell Surface ELISA for mGlu4 Internalization
Objective: To quantify the rate and extent of mGlu4 internalization in response to treatment with this compound and a PKC activator.
Materials:
-
HEK293 cells expressing epitope-tagged mGlu4 in a 24-well plate
-
This compound
-
PMA (Phorbol 12-Myristate 13-Acetate)
-
Serum-free DMEM
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the epitope tag (e.g., anti-FLAG M2 antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Wash cells twice with serum-free DMEM.
-
Pre-incubate cells with the desired concentration of this compound (or vehicle control) for 15 minutes at 37°C.
-
Add PMA (e.g., 1 µM final concentration) to stimulate internalization. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
To stop internalization, place the plate on ice and wash three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash five times with PBS.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of receptor on the cell surface.
Cell Surface Biotinylation for mGlu4 Trafficking
Objective: To qualitatively and quantitatively assess changes in mGlu4 surface expression, internalization, and recycling.
Materials:
-
HEK293 cells expressing epitope-tagged mGlu4 in 6-well plates
-
This compound
-
PMA
-
Sulfo-NHS-SS-Biotin (cleavable biotin)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the epitope tag
Protocol:
A. Internalization Assay:
-
Wash cells twice with ice-cold PBS.
-
Label surface proteins by incubating with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C.
-
Quench the biotinylation reaction by washing three times with quenching buffer.
-
Wash cells with warm serum-free DMEM.
-
Treat cells with this compound +/- PMA for desired time points at 37°C to allow for internalization.
-
To remove remaining surface biotin, incubate cells with a reducing agent (e.g., glutathione solution) at 4°C.
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to pull down biotinylated (internalized) proteins.
-
Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the epitope tag.
B. Recycling Assay:
-
Follow steps 1-5 of the internalization assay.
-
After the internalization period, wash away the treatment media.
-
Incubate the cells in fresh, warm serum-free DMEM for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for recycling of internalized receptors back to the surface.
-
At each time point, cleave the biotin from the recycled receptors that have returned to the cell surface using a reducing agent at 4°C.
-
Lyse the cells and perform the streptavidin pulldown as described in the internalization assay. The amount of biotinylated receptor remaining represents the non-recycled fraction.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of this compound in modulating mGlu4 receptor trafficking. By leveraging the unique PKC-dependent internalization mechanism of mGlu4, researchers can precisely dissect the influence of this PAM on receptor endocytosis, recycling, and surface availability. These studies will not only enhance our fundamental understanding of mGlu4 biology but also provide crucial insights for the development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for the Combined Use of VU0415374 and mGlu4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 4 (mGlu4), a member of the group III metabotropic glutamate receptors, is a Gi/o-coupled receptor predominantly expressed in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] mGlu4 receptors are implicated in the modulation of synaptic transmission and neuronal excitability, making them a promising therapeutic target for a range of neurological and psychiatric disorders.
VU0415374 is a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor.[2][3] It binds to a topographically distinct site from the orthosteric agonist binding site, inducing a conformational change that potentiates the receptor's response to an agonist.[2][3] This potentiation can manifest as an increase in agonist potency (a leftward shift in the concentration-response curve) and/or an increase in agonist efficacy (a greater maximal response). The combination of this compound with an mGlu4 agonist, such as L-2-amino-4-phosphonobutanoate (L-AP4), allows for a more nuanced and potentially more therapeutically effective modulation of mGlu4 signaling.
These application notes provide an overview of the signaling pathways involved and detailed protocols for key experiments to study the synergistic effects of this compound and mGlu4 agonists.
Signaling Pathways
Activation of the mGlu4 receptor by an agonist, and its potentiation by this compound, primarily initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. Beyond this canonical pathway, mGlu4 activation has also been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI-3-K) pathways.[4][5]
Quantitative Data
The potentiation of mGlu4 agonists by this compound is typically quantified by measuring the shift in the agonist's EC50 value (the concentration of agonist that produces 50% of the maximal response). The following table summarizes representative data from the literature.
| Agonist | Assay Type | Cell Line | This compound Conc. | Agonist EC50 (without this compound) | Agonist EC50 (with this compound) | Fold Shift | Reference |
| L-AP4 | cAMP Inhibition | HEK293 | 50 µM | ~1 µM | ~0.025 µM | ~40 | [6] |
| L-AP4 | Calcium Mobilization | CHO | 10 µM | Not specified | Not specified | Not specified | [7] |
| L-AP4 | IP Accumulation | HEK293 | 30 µM | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Cell Culture and Transfection
This protocol describes the general maintenance of Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells and their transient transfection for the expression of the mGlu4 receptor.
Materials:
-
HEK293 or CHO-K1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 or DMEM/F12 for CHO-K1, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Plasmid DNA encoding human mGlu4
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Culture flasks, plates, and other sterile tissue culture supplies
Procedure:
-
Cell Maintenance: Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks or plates at the desired density.
-
Transfection:
-
One day before transfection, seed cells into the appropriate plates (e.g., 96-well plates for functional assays).
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-48 hours before performing the assays.
-
cAMP Inhibition Assay
This protocol measures the inhibition of forskolin-stimulated cAMP production following the activation of mGlu4.
Materials:
-
Transfected cells expressing mGlu4
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
mGlu4 agonist (e.g., L-AP4)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits)
-
White 96-well or 384-well plates
Procedure:
-
Cell Preparation: After transfection, aspirate the culture medium and replace it with assay buffer. Incubate for 30 minutes at room temperature.
-
Compound Addition:
-
Prepare serial dilutions of the mGlu4 agonist.
-
Prepare a solution of this compound at a fixed concentration (e.g., 10 µM).
-
Add this compound (or vehicle) to the appropriate wells.
-
Add the mGlu4 agonist dilutions to the wells.
-
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production) to all wells except the basal control.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 values in the presence and absence of this compound.
Intracellular Calcium Mobilization Assay
This protocol is for mGlu4 receptors co-expressed with a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.
Materials:
-
Transfected cells expressing mGlu4 and a chimeric G protein
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (to prevent dye leakage)
-
mGlu4 agonist (e.g., L-AP4)
-
This compound
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the transfected cells into black-walled, clear-bottom plates and allow them to attach overnight.
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the mGlu4 agonist in a separate compound plate.
-
Prepare a solution of this compound at a fixed concentration. Pre-incubate the cells with this compound or vehicle for 10-15 minutes before adding the agonist.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the agonist from the compound plate into the cell plate and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 values.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoswitchable positive allosteric modulators of metabotropic glutamate receptor 4 to improve selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VU0415374 Inactivity in Assays
This guide provides a structured approach to troubleshooting experiments where VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), is not showing the expected activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Compound Integrity and Preparation
-
Question: How can I be sure my this compound is viable?
-
Answer: First, verify the storage conditions. This compound should be stored at 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1] The compound is shipped at ambient temperature and is stable for a few weeks.[1] If stored properly, it has a shelf life of over two years.[1] For experiments, prepare fresh stock solutions in DMSO.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.
-
-
Question: My compound is stored correctly, but could it still be the problem?
-
Answer: Yes, solubility issues are a common culprit. This compound is soluble in DMSO.[1] When preparing your stock solution, ensure the compound is fully dissolved. Visually inspect the solution for any precipitate. When diluting the DMSO stock into aqueous assay buffers, be mindful of the final DMSO concentration and the potential for the compound to precipitate. It's advisable to prepare serial dilutions and to ensure the final DMSO concentration is consistent across all conditions and well-tolerated by your cells or assay system.
-
2. Assay System and Protocol
-
Question: I'm not seeing any effect of this compound. Is my assay set up correctly for a PAM?
-
Answer: A critical aspect of testing a positive allosteric modulator (PAM) is the presence of an orthosteric agonist. PAMs enhance the receptor's response to its natural ligand (glutamate) or a surrogate agonist.[2][3][4] In the absence of an agonist, a PAM may show little to no activity on its own. Ensure you are co-applying this compound with a sub-maximal concentration (e.g., EC20) of an mGlu4 agonist like L-AP4 or glutamate. The goal is to have a baseline level of receptor activation that the PAM can then potentiate.
-
-
Question: What is the appropriate readout for an mGlu4 receptor activation assay?
-
Answer: The mGlu4 receptor is predominantly coupled to Gi/o G-proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP). Therefore, a cAMP inhibition assay is a standard method to measure mGlu4 activation. Alternatively, mGlu4 activation can, under certain circumstances, lead to calcium mobilization, particularly when a Gq-coupled receptor is co-activated.[1] If you are using a calcium mobilization assay, confirm that your cell system has the necessary components for this signaling crosstalk. If you are using a generic cell line, a cAMP assay is generally the more direct and reliable readout for mGlu4 activity.
-
-
Question: Could my cells be the issue?
-
Answer: Yes, several cell-related factors can lead to a lack of response.
-
Receptor Expression: Confirm that your cell line expresses sufficient levels of the mGlu4 receptor. This can be checked via qPCR, western blot, or a radioligand binding assay.
-
Cell Passage Number: Use cells with a low passage number. Prolonged culturing can lead to changes in receptor expression and signaling fidelity.
-
Cell Health: Ensure your cells are healthy and not overly confluent on the day of the experiment.
-
-
3. Data Interpretation
-
Question: I see a small effect, but it's not what I expected. How should I interpret my results?
-
Answer: The potency of a PAM is influenced by both its own affinity for the allosteric site and the degree of cooperativity it has with the orthosteric agonist.[5] The observed effect will also be highly dependent on the concentration of the orthosteric agonist used. Consider performing a full concentration-response curve for the orthosteric agonist in the presence and absence of a fixed concentration of this compound. This will allow you to observe a leftward shift in the agonist's potency, which is the characteristic effect of a PAM.
-
Troubleshooting Workflow
If you are experiencing a lack of activity with this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound inactivity.
mGlu4 Signaling Pathway
The canonical signaling pathway for the mGlu4 receptor involves coupling to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.
Caption: Canonical mGlu4 receptor signaling pathway.
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Compound Storage | Short-term: 0-4°C, Long-term: -20°C[1] | To ensure compound stability and prevent degradation. |
| Stock Solution | Freshly prepared in 100% DMSO[1] | This compound is soluble in DMSO; fresh preparation avoids degradation. |
| Orthosteric Agonist | L-AP4 or Glutamate at EC20 concentration | As a PAM, this compound requires an agonist to be present to show activity. |
| Assay Readout | cAMP inhibition assay | This is the direct downstream effect of canonical Gi/o-coupled receptor activation.[1] |
| Cell Line | Confirmed to express mGlu4 | To ensure the biological target is present. |
| Final DMSO Conc. | < 0.5% (cell-dependent) | High concentrations of DMSO can be toxic to cells and interfere with the assay. |
Example Experimental Protocol: In Vitro cAMP Assay
This protocol provides a general framework for testing this compound in a cell-based cAMP assay.
-
Cell Plating:
-
Plate a cell line stably expressing the human mGlu4 receptor (e.g., HEK293 or CHO cells) into 96-well or 384-well plates.
-
Culture overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in a suitable buffer to generate a concentration-response curve (e.g., 10 µM to 1 nM final concentration).
-
Prepare a stock solution of the orthosteric agonist (e.g., L-AP4) and dilute it to a final concentration that gives an EC20 response. This concentration needs to be predetermined in your specific assay system.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Add the EC20 concentration of the orthosteric agonist (L-AP4) to the wells already containing this compound.
-
Concurrently, add a stimulation agent like Forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
Incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist + Forskolin alone).
-
Plot the percentage of inhibition of the Forskolin-stimulated cAMP signal against the concentration of this compound.
-
Calculate the EC50 value for this compound from the resulting concentration-response curve. The expected outcome is a concentration-dependent decrease in cAMP levels in the presence of the orthosteric agonist.
-
References
- 1. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0415374 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with VU0415374 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store the compound in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1]
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability and concentration over time.[3]
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This indicates that the compound's concentration has exceeded its aqueous solubility limit. Here are some steps to address this:
-
Decrease the final concentration: Try using a lower final concentration of this compound in your assay.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]
-
Adjust pH: The solubility of compounds can be pH-dependent. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.[3]
-
Use a fresh dilution: Do not use a solution that has already precipitated. Centrifuge the stock solution vial to pellet any undissolved powder before preparing a new dilution.[3]
Q4: I am observing a decrease in the activity of this compound over the course of my experiment. Could the compound be degrading?
A4: A loss of activity over time can suggest compound instability in your assay medium. To confirm this, you can perform a time-course experiment where the compound's activity is measured at different time points after its addition to the medium.[3] Factors like temperature, pH, and exposure to light can contribute to degradation.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer for your experiment, follow this troubleshooting workflow.
Issue 2: Suspected Compound Degradation
If you suspect that this compound is degrading in your experimental conditions, consider the following factors and mitigation strategies.
| Potential Cause | Recommended Action |
| Temperature | Elevated temperatures can accelerate chemical degradation. Store stock solutions at -20°C or -80°C and avoid leaving them at room temperature for extended periods.[2] |
| pH | The stability of a compound can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for this compound. If unsure, a pH stability assay can be performed.[2] |
| Light Exposure | Photochemical degradation can be induced by exposure to UV or visible light. Store stock solutions in amber vials or wrap them in foil to protect from light.[2] |
| Oxidation | Some compounds are susceptible to oxidation. If you suspect this, you can try purging the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing.[2] |
Experimental Protocols
Protocol 1: Assessing Aqueous Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in your experimental buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution into your aqueous experimental buffer.
-
Incubation: Allow the plate to incubate at room temperature for 1-2 hours to allow for equilibration.
-
Observation: Visually inspect each well for signs of precipitation. Alternatively, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Determine Solubility: The highest concentration that remains visually clear or does not show a significant increase in turbidity is considered the estimated kinetic solubility in that buffer.
Protocol 2: Assessing Stability in Solution
This protocol outlines a method to assess the stability of this compound in your experimental medium over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare Sample: Prepare a solution of this compound in your experimental medium at the final desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by adding a strong solvent like acetonitrile). Analyze this sample by HPLC to determine the initial peak area of this compound.[2]
-
Incubate: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and process them in the same way as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. A stability-indicating method should be used, which can separate the parent compound from any potential degradants.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area of the parent compound over time, especially with the appearance of new peaks, is indicative of degradation.[2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ClN₃O₃ | [1] |
| Molecular Weight | 381.81 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Recommended Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | [1] |
| Recommended Storage (Solution) | -20°C or -80°C in single-use aliquots | [2] |
| Shelf Life (Properly Stored) | >2 years | [1] |
References
Troubleshooting VU0415374 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] It does not directly activate the receptor but potentiates the effect of the endogenous agonist, glutamate, by binding to a distinct allosteric site on the receptor. This enhances the receptor's response to glutamate, leading to downstream signaling events.
Q2: What are the known on-target signaling pathways of mGlu4 activation by this compound?
Activation of mGlu4, potentiated by this compound, is primarily coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, mGlu4 activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[3]
Q3: What are the potential off-target effects of this compound?
While this compound is designed to be a selective mGlu4 PAM, researchers should be aware of potential off-target activities that have been observed with other mGlu4 modulators. For instance, the prototypical mGlu4 PAM, PHCCC, has been shown to exhibit antagonist activity at the mGluR1 subtype and agonist activity at mGluR6.[4] Although newer compounds like this compound are designed for improved selectivity, empirical validation is crucial. It is also important to consider that the structure-activity relationship (SAR) for many mGlu4 PAMs can be "flat," meaning small structural changes can lead to unpredictable changes in activity and off-target effects.[5]
Q4: How can I control for potential off-target effects in my experiments?
To ensure that the observed effects are due to mGlu4 modulation, several control experiments are recommended:
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Use of a structurally distinct mGlu4 PAM: Comparing the effects of this compound with another mGlu4 PAM from a different chemical series can help confirm that the observed phenotype is due to on-target activity.
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Use of a negative control compound: An ideal negative control would be a structurally similar but inactive analog of this compound. If unavailable, using the vehicle as a control is essential.
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Use of an mGlu4 antagonist: Co-administration of a selective mGlu4 antagonist should reverse the effects of this compound if they are on-target.
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Experiments in mGlu4 knockout models: The most definitive control is to perform experiments in cells or animals lacking the mGlu4 receptor to confirm that the effects of this compound are absent.
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Counter-screening: If unexpected results are observed, consider screening this compound against a panel of related receptors (e.g., other mGluR subtypes) and other common off-targets.
Troubleshooting Guide
In Vitro Experiments
Issue 1: Inconsistent or no potentiation of glutamate response in cell-based assays.
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Possible Cause 1: Suboptimal Glutamate Concentration. The potentiation by a PAM is dependent on the presence of an orthosteric agonist. The concentration of glutamate used should be at the EC20 to EC50 range to observe optimal potentiation.
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Solution: Perform a glutamate concentration-response curve to determine the appropriate EC20-EC50 value for your specific cell system before testing this compound.
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Possible Cause 2: Cell Line Issues. The expression level of mGlu4 can vary between cell lines and passages. Low receptor expression will result in a weak signal. Additionally, some cell lines may endogenously express other receptors that could interfere with the assay.
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Solution: Regularly check the expression of mGlu4 in your cell line using techniques like qPCR or Western blot. Use a well-characterized recombinant cell line with stable mGlu4 expression.
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Possible Cause 3: Assay-dependent effects. The observed potency and efficacy of this compound can differ between assay formats (e.g., calcium mobilization vs. cAMP inhibition).
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Solution: Be consistent with your assay methodology. If you switch assays, re-characterize the compound's activity.
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Possible Cause 4: Receptor Heterodimerization. mGlu4 can form heterodimers with other mGlu receptors, such as mGlu2. This can alter the pharmacology of PAMs, sometimes reducing their potentiation effect.[6]
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Solution: If you suspect heterodimerization, use cell lines that express only mGlu4 or use techniques like FRET or Co-IP to investigate the presence of heterodimers.
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Issue 2: Unexpected changes in intracellular signaling (e.g., calcium mobilization).
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Possible Cause: G-protein coupling and pathway cross-talk. While mGlu4 primarily couples to Gi/o, under certain conditions (e.g., overexpression in recombinant systems), it can couple to other G-proteins like Gq, leading to calcium mobilization. Furthermore, signaling pathways can be biased by the co-activation of other receptors.
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Solution: Characterize the G-protein coupling of mGlu4 in your specific cell system. Use pertussis toxin to block Gi/o signaling and determine if the observed effect is mediated by this pathway. Be aware of the potential for cross-talk with other signaling pathways activated by other receptors present in your cells.
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In Vivo Experiments
Issue 3: Lack of efficacy or inconsistent results in animal models.
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Possible Cause 1: Poor Pharmacokinetics/Bioavailability. this compound may have suboptimal absorption, distribution, metabolism, or excretion (ADME) properties in the chosen animal model.
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Solution: Perform pharmacokinetic studies to determine the concentration of this compound in the plasma and brain at different time points after administration. The formulation and route of administration may need to be optimized.
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Possible Cause 2: Inappropriate Vehicle. The solubility of this compound can be a challenge. Using a vehicle in which the compound is not fully dissolved will lead to inaccurate dosing and inconsistent results.
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Solution: Determine the solubility of this compound in various vehicles. Common vehicles for in vivo studies of similar compounds include saline with a small percentage of DMSO and a surfactant like Tween 80. Ensure the compound is fully dissolved before administration.
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Possible Cause 3: Off-target effects in a complex biological system. An off-target effect that was not apparent in vitro may become significant in vivo, masking the on-target effect or causing confounding phenotypes.
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Solution: Refer to the control experiments listed in FAQ Q4. Careful behavioral and physiological monitoring of the animals is crucial to identify any unexpected effects.
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Data Presentation
Table 1: Selectivity Profile of Prototypical mGlu4 PAMs
| Compound | Primary Target | Known Off-Targets | Reference |
| PHCCC | mGlu4 PAM | mGluR1 Antagonist, mGluR6 Agonist | [4] |
| VU001171 | mGlu4 PAM | No reported mGluR1 antagonist activity | [5] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell-based functional assays (e.g., cAMP, Calcium Flux) | 1 nM - 30 µM | Perform a full concentration-response curve to determine EC50. |
| Electrophysiology | 1 µM - 10 µM | Concentration may need to be optimized based on the specific preparation and recording paradigm. |
Experimental Protocols
Key Experiment 1: In Vitro Calcium Flux Assay
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells co-expressing mGlu4 and a promiscuous G-protein such as Gα15 or a chimeric G-protein like Gqi5.
Methodology:
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Cell Culture: Plate HEK293 cells stably co-expressing human mGlu4 and Gα15 in black-walled, clear-bottom 96-well plates and grow to confluence.
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Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
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Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits an EC20 response.
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Assay: a. Acquire a baseline fluorescence reading using a fluorescence plate reader (e.g., FLIPR or FlexStation). b. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2-15 minutes). c. Add the EC20 concentration of glutamate to the wells. d. Immediately measure the fluorescence intensity over time.
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Data Analysis: Calculate the increase in fluorescence over baseline. Plot the response as a function of this compound concentration to determine the EC50 of potentiation.
Key Experiment 2: In Vivo Administration in a Parkinson's Disease Mouse Model
Objective: To assess the effect of this compound on motor function in a mouse model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model.
Methodology:
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Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in mice by injecting 6-OHDA into the medial forebrain bundle.
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Compound Preparation:
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Vehicle: A common vehicle for similar compounds is 10% DMSO, 10% Tween 80, and 80% saline. The exact formulation may need to be optimized for this compound's solubility.
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This compound Solution: Dissolve this compound in the vehicle to the desired concentration.
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Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specific dose (e.g., 10-30 mg/kg).
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Behavioral Testing: At various time points after administration, assess motor function using tests such as:
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Rotational Behavior: Measure the number of rotations contralateral to the lesion induced by a dopamine agonist like apomorphine. A reduction in rotations suggests a therapeutic effect.
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Cylinder Test: Assess forelimb use asymmetry during spontaneous exploration. An improvement in the use of the impaired forelimb indicates a positive effect.
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Data Analysis: Compare the behavioral outcomes in the this compound-treated group to the vehicle-treated group using appropriate statistical tests.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent VU0415374 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of VU0415374 in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of small molecule compounds like this compound in aqueous media is a common issue that can significantly impact experimental results. The following guide provides a step-by-step approach to diagnose and resolve precipitation problems.
Visualizing the Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and solve issues with this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound is reported to be soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.82 mg of this compound (Molecular Weight: 381.81 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.[2] Store stock solutions at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1]
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A2: Precipitation upon addition to aqueous media is often due to the compound's low water solubility. When a concentrated DMSO stock is rapidly diluted in media, the solvent environment changes abruptly, causing the compound to crash out of solution.[2] Other contributing factors can include the final DMSO concentration, interactions with media components, pH shifts, and temperature fluctuations.[2][3]
Preventing Precipitation During Dilution
Q3: What is the best way to dilute my this compound stock solution into my media to avoid precipitation?
A3: A stepwise or serial dilution is highly recommended.[2][3] Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume. Always add the compound solution dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[2][3]
Q4: What is the maximum recommended final DMSO concentration?
A4: To minimize both precipitation risk and cytotoxicity, the final DMSO concentration in your culture medium should be kept as low as possible, ideally below 0.5%, and preferably below 0.1%.[2] You may need to prepare a more dilute stock solution to achieve this while maintaining your desired final concentration of this compound.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% (ideal: < 0.1%) | Minimizes solvent shock and cell toxicity.[2] |
| Media Temperature | Pre-warm to 37°C | Can improve the solubility of some compounds.[3] |
| Addition Method | Dropwise with gentle vortexing | Prevents localized high concentrations.[2] |
Troubleshooting Delayed Precipitation
Q5: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?
A5: Delayed precipitation can be caused by several factors:
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Temperature Shifts: Moving culture plates between a warm incubator and a cooler microscope stage can cause temperature fluctuations that decrease solubility.[3]
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pH Changes: Cellular metabolism can alter the pH of the media over time, and if this compound is pH-sensitive, this can lead to precipitation.[3]
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Interaction with Media Components: The compound may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes.[2][3]
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Evaporation: Evaporation from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[2][3]
Q6: How can I prevent delayed precipitation?
A6: To address delayed precipitation, consider the following:
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Minimize Temperature Fluctuations: Use a heated stage on your microscope and minimize the time plates are outside the incubator.[3]
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Use Buffered Media: Employ a well-buffered medium, such as one containing HEPES, to maintain a stable pH.[4]
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Assess Media Compatibility: Test the solubility of this compound in a simpler buffered saline solution like PBS to determine if media components are the issue.[2] You might also try a different basal media formulation.
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Ensure Proper Humidification: Maintain proper humidity in your incubator and use low-evaporation lids or sealing films for long-term experiments to prevent evaporation.[2]
Experimental Protocols
Protocol 1: Recommended Dilution Method for this compound
This protocol details a stepwise dilution method to minimize the risk of precipitation when preparing a final working solution of this compound in cell culture media.
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Prepare Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved.
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Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[2]
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Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[2]
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Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Signaling Pathway Context
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Understanding the signaling pathway can be crucial for experimental design.
This guide is intended to provide general advice. Specific experimental conditions may require further optimization. Always include appropriate vehicle controls in your experiments.
References
- 1. www2.iib.uam.es [www2.iib.uam.es]
- 2. medkoo.com [medkoo.com]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio with VU0415374
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[2] This modulation occurs at a site on the receptor distinct from the glutamate binding site.
Q2: How does this compound improve the signal-to-noise ratio in experimental systems?
In neuroscience, the signal-to-noise ratio (SNR) refers to the clarity of a neuronal signal against background noise.[3][4][5] By potentiating the mGluR4 response to glutamate, this compound can amplify a specific signaling pathway (the "signal") that is mediated by mGluR4. This enhancement can make the physiological response more robust and distinguishable from random, non-specific neuronal activity (the "noise"), thereby improving the signal-to-noise ratio in experimental recordings.[6][7]
Q3: What are the potential therapeutic applications of this compound?
Research suggests that mGluR4 PAMs like this compound have therapeutic potential for neurological and psychiatric disorders. Notably, they have been investigated for the treatment of Parkinson's disease.[1][8][9]
Q4: What is the solubility and recommended storage for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[10] For long-term storage, it should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[10] It is shipped as a non-hazardous chemical at ambient temperature.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility in aqueous buffer | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, dilute the stock solution in the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your preparation. |
| Inconsistent or no effect observed | - Inadequate concentration: The concentration of this compound may be too low to elicit a response.- Low glutamate levels: As a PAM, this compound requires the presence of glutamate to exert its effect.- Receptor expression: The experimental system may not express sufficient levels of mGluR4. | - Perform a dose-response curve to determine the optimal concentration for your system.- Co-administer a low concentration of glutamate to ensure the receptor is being activated.- Verify mGluR4 expression in your cell line or tissue preparation using techniques like Western blot or qPCR. |
| Observed off-target effects | Although generally selective, at high concentrations, this compound may interact with other receptors or cellular components. | - Use the lowest effective concentration determined from your dose-response studies.- Include appropriate controls, such as testing the effect of this compound in a system known to not express mGluR4.- Consult the literature for known off-target effects of similar compounds. |
| Precipitation in media during long-term experiments | The compound may come out of solution over time in aqueous media. | - Decrease the final concentration of this compound if possible.- Increase the serum concentration in the cell culture media if appropriate for the experiment, as serum proteins can help stabilize small molecules.- Visually inspect the media for any signs of precipitation before and during the experiment. |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol describes the use of this compound in a whole-cell patch-clamp recording experiment to measure its effect on mGluR4-mediated currents.
Materials:
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Cells expressing mGluR4 (e.g., HEK293 cells)
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This compound
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Glutamate
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Patch-clamp rig with amplifier and data acquisition system
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External and internal patch-clamp solutions
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DMSO
Procedure:
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Prepare Solutions:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a 1 M stock solution of glutamate in water.
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Prepare the final working solutions by diluting the stock solutions in the external recording buffer to the desired concentrations. Ensure the final DMSO concentration is below 0.1%.
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Cell Preparation:
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Plate the mGluR4-expressing cells on coverslips suitable for recording.
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Allow cells to adhere and grow to an appropriate confluency.
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Recording:
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Establish a whole-cell patch-clamp recording from a target cell.
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Perfuse the cell with the external buffer containing a sub-maximal concentration of glutamate (e.g., EC20) to establish a baseline current.
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After a stable baseline is achieved, co-apply the external buffer containing the same concentration of glutamate plus the desired concentration of this compound.
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Record the change in current in response to the application of this compound.
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Wash out the this compound and glutamate to allow the current to return to baseline.
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Data Analysis:
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Measure the peak amplitude of the current in the presence and absence of this compound.
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Calculate the potentiation of the glutamate-evoked current by this compound.
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Quantitative Data Summary
| Compound | EC50 | Fold Shift of Glutamate Response | Reference |
| (-)-PHCCC | 4.1 µM | 5.5-fold | [2] |
| VU0001171 | 650 nM | 36-fold | [11] |
| VU0092145 | 1.8 µM | N/A | [11] |
| ADX88178 | 4 nM (human), 9 nM (rat) | N/A | [1] |
| ML128 (CID-44191096) | 240 nM | 28-fold | [9] |
Visualizations
Caption: mGluR4 signaling pathway modulated by this compound.
Caption: In vitro experimental workflow for testing this compound.
References
- 1. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the signal-to-noise ratio of a neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the signal-to-noise ratio of a neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal-to-noise ratio in neuroscience - Scholarpedia [scholarpedia.org]
- 6. Human Evoked Cortical Activity to Signal-to-Noise Ratio and Absolute Signal Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal-to-noise ratio improvement in multiple electrode recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
VU0415374 cytotoxicity and how to mitigate it
This technical support center provides guidance for researchers, scientists, and drug development professionals working with VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). While specific cytotoxic effects of this compound have not been extensively documented in publicly available literature, this guide offers a general framework for assessing and mitigating potential cytotoxicity associated with novel research compounds.
Frequently Asked Questions (FAQs)
Q1: Is there any known cytotoxicity associated with this compound?
As of the latest literature review, there are no specific public studies detailing the cytotoxic profile of this compound. As a novel research compound, its potential for cytotoxicity should be empirically determined in the specific experimental system being used.
Q2: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration for this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the effective concentration (EC50) for mGlu4 potentiation. A concurrent cytotoxicity assessment across the same concentration range is highly recommended to identify a therapeutic window where the compound is active but not toxic.
Q3: My cells are dying after treatment with this compound. What could be the cause?
Cell death upon treatment with a new compound can be due to several factors:
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Direct Cytotoxicity: The compound itself may be toxic to the cells at the concentration used.
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Off-Target Effects: The compound may interact with other cellular targets besides mGlu4, leading to toxicity.
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Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
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Experimental Conditions: Factors such as incubation time, cell density, and media composition can influence cell viability.
Troubleshooting Guide: Unexpected Cell Death
If you observe unexpected cell death or poor cell health in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Widespread cell death at all concentrations | High intrinsic toxicity of the compound or solvent toxicity. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (Toxic Concentration 50%). 2. Prepare a vehicle control with the same concentration of the solvent (e.g., DMSO) to rule out solvent toxicity. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.1-0.5%). 3. Reduce the incubation time with the compound. |
| Cell death only at high concentrations | Concentration-dependent cytotoxicity. | 1. Use concentrations well below the determined TC50 for your functional assays. 2. If the effective concentration for mGlu4 modulation overlaps with the toxic concentration, consider using a more sensitive assay or a different cell line. |
| Cell morphology changes without overt cell death | Sub-lethal cytotoxic effects or cellular stress. | 1. Use assays that measure cellular stress, such as reactive oxygen species (ROS) production or apoptosis markers (e.g., caspase activation). 2. Observe cells at multiple time points to see if the morphological changes are transient or precede cell death. |
| Inconsistent results between experiments | Variability in cell health, seeding density, or compound preparation. | 1. Standardize your cell culture and experimental protocols. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Regularly check for mycoplasma contamination in your cell cultures. |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
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Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include untreated cells as a positive control for viability.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the TC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Inconsistent results with VU0415374 what to check
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Inconsistent experimental outcomes can arise from a variety of factors, from compound handling to assay conditions. This guide aims to address common issues to help you achieve more reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing significant variability in my EC50 values for this compound across experiments. What are the potential causes?
Inconsistent EC50 values for this compound can stem from several factors. Here is a checklist of potential issues to investigate:
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Compound Stability and Handling:
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Storage: this compound should be stored at 0 - 4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years). Improper storage can lead to degradation of the compound.[1]
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Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO).[1] Ensure the DMSO is of high purity and anhydrous, as water content can affect compound solubility and stability. Limit freeze-thaw cycles of stock solutions.
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Working Dilutions: Prepare fresh working dilutions for each experiment from a stable stock solution.
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Assay Conditions:
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Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variable responses.
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Glutamate Concentration: As a PAM, the potency of this compound is dependent on the concentration of the orthosteric agonist, glutamate. Ensure that the concentration of glutamate used to elicit the baseline response is consistent and accurately prepared.
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Incubation Times: Use consistent incubation times for both the compound and the agonist.
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Reagent Quality:
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Basal Media and Buffers: Variations in the composition or pH of your assay buffer can impact results.
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Agonist Purity: Verify the purity and concentration of the glutamate or other orthosteric agonist being used.
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Q2: My results suggest low potency or a complete lack of activity for this compound. What should I check?
If this compound appears to be inactive or less potent than expected, consider the following troubleshooting steps:
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Solubility Issues:
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This compound is soluble in DMSO.[1] It is poorly soluble in aqueous solutions. When preparing working dilutions, ensure that the final concentration of DMSO is compatible with your assay system and that the compound does not precipitate out of solution. Visual inspection of the final dilution for any precipitate is recommended.
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"Crash Out": The compound may "crash out" of solution when diluted from a high concentration DMSO stock into an aqueous buffer. To mitigate this, consider using a serial dilution approach and ensuring adequate mixing at each step. The use of a small percentage of serum or a non-ionic surfactant like Pluronic F-127 in the assay buffer can sometimes help maintain solubility.
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Cellular System:
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Receptor Expression: Confirm that the cell line you are using expresses mGluR4 at sufficient levels.
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G-protein Coupling: mGluR4 couples to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[2] Ensure your assay is designed to detect this downstream signaling event (e.g., a cAMP assay or a downstream effector assay like a calcium mobilization assay in cells co-expressing a promiscuous G-protein).
-
-
Off-Target Effects: While this compound is reported to be selective, consider the possibility of off-target effects that may mask its intended activity in your specific cellular context.
Q3: I am concerned about the potential for off-target effects with this compound. What is known about this?
While specific off-target activities for this compound are not extensively documented in the provided search results, it is a known issue for other mGluR4 PAMs. For example, the prototypical mGluR4 PAM, PHCCC, also exhibits activity at the mGluR1 receptor.[3][4]
Recommendations:
-
Counter-Screening: If you observe unexpected results, it is advisable to perform counter-screens against other mGluR subtypes, particularly mGluR1 and mGluR5.
-
Use of Control Compounds: Include well-characterized, structurally distinct mGluR4 PAMs in your experiments to see if they produce similar effects.
-
Phenotypic vs. Target-Specific Assays: Be cautious when interpreting results from complex phenotypic assays. An effect may not be solely due to mGluR4 modulation.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 381.81 g/mol | [1] |
| Chemical Formula | C20H16ClN3O3 | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Short-term) | 0 - 4°C (days to weeks) | [1] |
| Storage (Long-term) | -20°C (months to years) | [1] |
Experimental Protocols
Calcium Mobilization Assay for mGluR4 PAM Activity
This protocol is a representative method for assessing the activity of this compound in a cell line co-expressing human mGluR4 and a promiscuous G-protein such as Gαqi5, which redirects the Gαi/o signal to the Gαq pathway, enabling a calcium readout.
Materials:
-
HEK293 cells stably co-expressing human mGluR4 and Gαqi5
-
This compound
-
Glutamate
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (optional, to prevent dye leakage)
-
384-well black, clear-bottom assay plates
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed the HEK293-mGluR4-Gαqi5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves diluting the dye and probenecid (if used) in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration-response curve. The final DMSO concentration should be kept constant across all wells and typically below 0.5%.
-
-
Assay Execution:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Add the diluted this compound to the appropriate wells and incubate for a pre-determined time (e.g., 2-15 minutes).
-
Add a sub-maximal (EC20) concentration of glutamate to all wells and immediately begin reading the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence upon glutamate addition corresponds to the calcium response.
-
Determine the potentiation effect of this compound by comparing the response in the presence of the compound to the response with glutamate alone.
-
Plot the potentiation effect against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
mGluR4 Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0415374 and M1 Receptor Desensitization
This technical support center is designed for researchers, scientists, and drug development professionals investigating the M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), VU0415374. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to M1 receptor desensitization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR). As a PAM, it does not directly activate the receptor on its own. Instead, it binds to a site on the receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh). This binding event enhances the receptor's response to ACh, typically by increasing the agonist's potency or efficacy.
Q2: What is receptor desensitization and why is it a concern for M1 receptor studies?
Q3: Can this compound, as a PAM, cause M1 receptor desensitization?
A3: It is unlikely that this compound alone will cause significant M1 receptor desensitization, as it does not directly activate the receptor. However, by potentiating the effects of an orthosteric agonist (like ACh or carbachol), this compound can enhance agonist-induced desensitization. This may manifest as a more rapid or more pronounced decrease in signal upon prolonged or repeated agonist application in the presence of the PAM. Some studies on other M1 PAMs have shown that they can potentiate agonist-induced β-arrestin recruitment, a key step in receptor internalization and desensitization.[1]
Q4: What are the primary mechanisms of M1 receptor desensitization?
A4: The primary mechanism for rapid M1 receptor desensitization is phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC).[2][3][4] This phosphorylation event promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby attenuating the downstream signal. Following this, the receptor may be internalized from the cell surface into endosomes.[1]
Troubleshooting Guides
Issue 1: Diminished or inconsistent signal in a calcium mobilization assay with repeated agonist application in the presence of this compound.
Possible Cause: Enhanced receptor desensitization due to the potentiating effect of this compound on the orthosteric agonist.
Troubleshooting Steps:
-
Vary Agonist Concentration: In the presence of a fixed concentration of this compound, perform a dose-response curve with your agonist. The potentiation by the PAM may mean you are now in the desensitizing range of the agonist at concentrations that were previously sub-maximal. Consider using a lower agonist concentration that, with potentiation, still provides a robust but non-desensitizing signal.
-
Time-Course Experiment: Conduct a time-course experiment to determine the onset of desensitization. Apply the agonist and this compound and measure the response at various time points. This will help you define an optimal measurement window before significant desensitization occurs.
-
Washout and Recovery: After the initial stimulation, wash the cells thoroughly to remove both the agonist and this compound. Allow for a recovery period (e.g., 30-60 minutes) before re-stimulating to see if the receptor response is restored. Inadequate washout can contribute to a persistent desensitized state.
-
Control for PAM-Only Effect: Ensure you have a control group treated with this compound alone to confirm it does not elicit a response.
Issue 2: High variability between replicate wells in a high-throughput screening (HTS) assay.
Possible Cause: Cell health, reagent handling, or subtle differences in incubation times leading to varied levels of desensitization.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Overly confluent or sparse cells can respond differently.
-
Reagent Preparation and Dispensing: Prepare fresh reagent dilutions for each experiment. Ensure accurate and consistent dispensing of all reagents, especially the agonist and PAM.
-
Minimize Pre-incubation Times: If a pre-incubation step with this compound is used, keep it consistent and as short as feasible before adding the agonist to minimize any potential for slow-onset desensitization in the presence of endogenous agonists in the serum.
-
Use of Kinase Inhibitors: As a mechanistic tool, consider using inhibitors of GRKs or PKC to see if this reduces the observed signal decay, confirming the role of phosphorylation in the desensitization.
Data Presentation
Table 1: Hypothetical effect of this compound on agonist-induced desensitization in a calcium mobilization assay.
| Condition | First Agonist Application (Peak Fluorescence) | Second Agonist Application (Peak Fluorescence after 15 min) | % of Initial Response |
| Agonist alone | 50,000 RFU | 35,000 RFU | 70% |
| Agonist + this compound | 85,000 RFU | 42,500 RFU | 50% |
| This compound alone | 500 RFU | 520 RFU | N/A |
Table 2: Troubleshooting experimental parameters for M1 receptor desensitization assays.
| Parameter | Recommendation | Rationale |
| Cell Line | CHO or HEK293 cells stably expressing human M1-mAChR | Provides a consistent and robust system for studying receptor pharmacology. |
| Agonist | Carbachol or Acetylcholine | Commonly used and well-characterized M1 receptor agonists. |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | Maintains physiological pH and ionic concentrations. |
| Calcium Dye | Fluo-4 AM or similar | A sensitive fluorescent indicator for intracellular calcium. |
| Incubation Time | 1-2 minutes post-agonist addition | Capture peak response before significant desensitization.[3][4] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess Desensitization
-
Cell Culture: Plate CHO-M1 cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with Fluo-4 AM loading buffer for 1 hour at 37°C.
-
Compound Addition:
-
For the first stimulation, add varying concentrations of the agonist (e.g., carbachol) with or without a fixed concentration of this compound.
-
Measure fluorescence immediately using a plate reader (e.g., FLIPR or FlexStation) for 2-3 minutes to capture the peak response.
-
-
Desensitization and Recovery:
-
Incubate the plate for a set period (e.g., 15, 30, 60 minutes) at 37°C.
-
For recovery experiments, wash the wells three times with HBSS and incubate in fresh buffer for a defined recovery period.
-
-
Second Stimulation: Add the same concentration of agonist (without this compound for washout experiments) and measure the fluorescence response again.
-
Data Analysis: Calculate the peak fluorescence response for both stimulations and express the second response as a percentage of the first.
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding M1-mAChR fused to a luciferase fragment and β-arrestin-2 fused to a complementary fluorescent protein fragment (e.g., for BRET or FRET assays).
-
Compound Treatment: Plate the transfected cells and, after 24-48 hours, treat with agonist, this compound, or a combination of both.
-
Signal Detection: Measure the BRET or FRET signal at various time points after compound addition using a plate reader. An increase in signal indicates the recruitment of β-arrestin-2 to the M1 receptor.
-
Data Analysis: Plot the signal change over time to determine the kinetics and magnitude of β-arrestin recruitment under different conditions.
Visualizations
Caption: M1-mAChR activation and desensitization pathway.
Caption: Troubleshooting logic for diminished M1 receptor signal.
Caption: Workflow for assessing M1 receptor desensitization.
References
- 1. Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced desensitization and phosphorylation of m1-muscarinic receptors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Refining VU0415374 Experimental Design for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reproducible experiments with VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] This modulatory activity makes it a valuable tool for studying the therapeutic potential of mGluR4 in various neurological and psychiatric disorders, including Parkinson's disease.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C. It is advisable to protect the compound from light.
Q3: What are the known EC50 values for this compound and related mGluR4 PAMs?
| Compound | Target | Assay Type | Reported EC50 |
| VU0155041 | human mGluR4 | Not specified | 798 nM |
| rat mGluR4 | Not specified | 693 nM | |
| (-)-PHCCC | human mGluR4a | GTPγS binding | ~6 µM (in the presence of 0.2-0.6 µM L-AP4) |
| ADX88178 | human mGluR4 | Not specified | 4 nM |
| Foliglurax | mGluR4 | Not specified | 79 nM |
| Lu AF21934 | mGluR4 | Not specified | 500 nM |
Q4: Is there a known selectivity and off-target profile for this compound?
A4: A comprehensive public selectivity and off-target binding profile for this compound is not currently available. It is crucial for researchers to experimentally determine the selectivity of this compound against other mGluR subtypes and a panel of common off-target proteins to ensure the specificity of their findings. The following tables outline recommended targets for selectivity and off-target screening.
Table 1: Recommended mGluR Subtypes for Selectivity Profiling
| mGluR Subtype | Group | Rationale |
| mGluR1, mGluR5 | Group I | To assess activity at Gq-coupled mGluRs. |
| mGluR2, mGluR3 | Group II | To determine selectivity within the Gi/o-coupled mGluRs. |
| mGluR6, mGluR7, mGluR8 | Group III | To evaluate selectivity among other members of the same group as mGluR4.[3] |
Table 2: Suggested Panel for Off-Target Liability Screening
| Target Class | Examples | Rationale |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Histaminergic receptors | To identify potential interactions with other common central nervous system receptors. |
| Kinases | Panel of representative kinases (e.g., PKA, PKC, MAPK) | To rule out unintended modulation of key signaling cascades. |
| Ion Channels | hERG, NaV, CaV channels | To assess the risk of cardiotoxicity and other ion channel-related side effects. |
| Transporters | DAT, SERT, NET | To check for interference with neurotransmitter reuptake. |
| Enzymes | PDEs, CYP450s | To evaluate potential effects on second messenger degradation and drug metabolism. |
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in concentration-response curves.
-
Question: My concentration-response curves for this compound show high variability between replicates and are not reproducible across experiments. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO before preparing serial dilutions. Precipitated compound will lead to inaccurate concentrations. It is recommended to briefly vortex the stock solution before each use.
-
Cell Health and Density: Inconsistent cell health or plating density can significantly impact receptor expression and signaling. Use cells within a consistent passage number range and ensure a uniform, confluent monolayer on the day of the assay.
-
Assay Buffer and Reagents: Use freshly prepared assay buffers and reagents for each experiment. Pay close attention to the final DMSO concentration in your assay wells, as high concentrations can be toxic to cells. Keep the final DMSO concentration consistent across all wells, including controls.
-
Incubation Times: Adhere strictly to optimized incubation times for cell plating, compound treatment, and dye loading. Deviations can lead to variability in the cellular response.
-
Issue 2: No observable potentiation of the glutamate response.
-
Question: I am not observing any leftward shift in the glutamate concentration-response curve in the presence of this compound. What should I check?
-
Answer:
-
Sub-optimal Glutamate Concentration: For a PAM to show its effect, the orthosteric agonist (glutamate) must be present at a concentration that elicits a submaximal response (typically EC10-EC20). If the glutamate concentration is too high (saturating) or too low (no response), the effect of the PAM will be masked. You must first determine the EC50 of glutamate in your assay system to accurately choose a submaximal concentration.
-
Incorrect Compound Concentration Range: The concentrations of this compound being tested may be too low. Based on the potencies of similar mGluR4 PAMs, a starting concentration range of 1 nM to 30 µM is recommended for initial experiments.
-
Receptor Expression Levels: Low expression of mGluR4 in your cell line will result in a small assay window, making it difficult to detect potentiation. Confirm mGluR4 expression using techniques like qPCR or western blotting.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the modulatory effect. Consider using a more sensitive readout, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for cAMP levels.
-
Issue 3: Apparent agonistic activity of this compound in the absence of glutamate.
-
Question: I am seeing a response with this compound alone, without adding exogenous glutamate. Is this compound an agonist?
-
Answer:
-
Endogenous Glutamate in Media: Cell culture media and serum can contain low levels of glutamate, which may be sufficient to activate mGluR4 in the presence of a potent PAM. To test for this, perform the experiment in a glutamate-free buffer or in the presence of an mGluR4 antagonist to see if the response is blocked.
-
Intrinsic Agonist Activity (Agonist-PAM): Some PAMs can exhibit weak agonist activity at high concentrations. This is a known characteristic of some allosteric modulators. To differentiate between potentiation and direct agonism, perform a concentration-response curve of this compound in the complete absence of glutamate (after washing the cells with glutamate-free buffer) and in the presence of a fixed, sub-maximal concentration of glutamate.
-
Experimental Protocols
Detailed Methodology for Determining the Concentration-Response of this compound using a Calcium Mobilization Assay
This protocol is adapted from established methods for characterizing mGluR4 PAMs.[4]
1. Cell Culture and Plating:
-
Use a cell line stably co-expressing human mGluR4 and a promiscuous G-protein alpha subunit (e.g., Gαqi5 or Gαq/i) to couple the Gi/o-mediated signal to a calcium response. HEK293 or CHO cells are suitable hosts.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).
-
The day before the assay, plate the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., starting from 10 mM down to 100 nM).
-
Prepare a working solution of glutamate in assay buffer. The final concentration used in the assay should be at the EC10-EC20 for your cell system.
3. Calcium Mobilization Assay Procedure:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) according to the manufacturer's instructions.
-
Incubate the cells with the dye for the recommended time (typically 30-60 minutes) at 37°C.
-
During the incubation, prepare the compound plates by diluting the this compound serial dilutions and the glutamate solution in assay buffer to the desired final concentrations.
-
Using a fluorescent plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence of the cells.
-
Add the this compound solutions to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Add the EC10-EC20 glutamate solution to the wells and immediately begin measuring the change in fluorescence over time.
-
As a positive control, include wells with a saturating concentration of glutamate.
-
As a negative control, include wells with vehicle (DMSO) and the EC10-EC20 glutamate.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.
-
Normalize the data to the response of the positive control (saturating glutamate) set to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 and maximal potentiation.
Mandatory Visualizations
Caption: mGluR4 Signaling Pathway.
Caption: Concentration-Response Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 2197 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Potency at human mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU0415374 and Other mGlu4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) VU0415374 with other notable mGlu4 PAMs. The information presented herein is intended to assist researchers in making informed decisions for their preclinical studies.
Introduction to mGlu4 PAMs
Metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2] As a presynaptic receptor, its activation typically leads to the inhibition of adenylyl cyclase through a Gi/o-coupled pathway, resulting in reduced neurotransmitter release.[2][3] This mechanism has made mGlu4 an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[4] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, enhancing the receptor's response to glutamate.[4] This offers a more nuanced modulation of receptor activity compared to direct agonists.
Quantitative Comparison of mGlu4 PAMs
The following table summarizes the in vitro potency and efficacy of this compound in comparison to other well-characterized mGlu4 PAMs. The data has been compiled from various sources and presented to facilitate a clear comparison. It is important to note that experimental conditions may vary between studies.
| Compound | hEC50 (nM) | rEC50 (nM) | Fold Shift (at a given concentration) | % Max Glutamate Response | Reference |
| This compound | 993 | - | 39-fold increase in L-AP4's ability to stabilize active conformation | - | [4] |
| PHCCC | >10,000 | 4,900 | 6.7 (at 30 µM) | - | [5] |
| ML128 | 240 | - | 28-fold (at 10 µM) | 182% | [1][6] |
| ML182 | 291 | 376 | 11.2-fold | - | [7] |
| ML292 | 1196 | 330 | - | - | [8] |
| Foliglurax | 79 | 47 | 10-fold (at 3 µM) | 70% | [7] |
| ADX88178 | 3.5 | 9.1 | - | - | [9] |
| VU0155041 | - | 560 | - | - | [5] |
hEC50: Half-maximal effective concentration at human mGlu4 receptor. rEC50: Half-maximal effective concentration at rat mGlu4 receptor. Fold Shift: The factor by which the PAM potentiates the potency of glutamate. % Max Glutamate Response: The maximal efficacy of the PAM as a percentage of the maximal response to glutamate.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the mGlu4 signaling pathway and a typical experimental workflow for identifying mGlu4 PAMs.
Caption: mGlu4 receptor signaling cascade.
Caption: A typical workflow for discovering and characterizing novel mGlu4 PAMs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common in vitro assays used to characterize mGlu4 PAMs.
Calcium Mobilization Assay
This assay is frequently used for high-throughput screening to identify mGlu4 PAMs.[5][10]
Principle: mGlu4 receptors are co-expressed with a chimeric G-protein (e.g., Gqi5) in a host cell line (e.g., CHO or HEK293 cells).[5][10] This chimeric G-protein couples the Gi/o-linked mGlu4 receptor to the Gq pathway, which upon activation, leads to an increase in intracellular calcium. This calcium influx is measured using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[10][11]
General Protocol:
-
Cell Culture: Cells stably expressing human or rat mGlu4 and a chimeric G-protein are cultured in appropriate media.[10]
-
Plating: Cells are seeded into 384-well plates and incubated overnight.[10]
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.[10][11]
-
Compound Addition: Test compounds (potential PAMs) are added to the wells at various concentrations.[10]
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu4 receptor.[5][10]
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).[10][11]
-
Data Analysis: The potentiation of the glutamate-induced calcium signal by the test compound is quantified to determine its EC50 and maximal efficacy.
Thallium Flux Assay
This assay provides a functional readout of Gi/o-coupled receptor activation by measuring the flux of thallium ions through G-protein-gated inwardly rectifying potassium (GIRK) channels.[7][12]
Principle: Activation of the Gi/o-coupled mGlu4 receptor leads to the activation of co-expressed GIRK channels. These channels are permeable to thallium ions. A thallium-sensitive fluorescent dye is used to measure the influx of thallium into the cells upon channel opening.
General Protocol:
-
Cell Culture: A cell line co-expressing the mGlu4 receptor and GIRK channels is used.[7][12]
-
Plating and Dye Loading: Similar to the calcium mobilization assay, cells are plated and then loaded with a thallium-sensitive dye.[7][12]
-
Compound and Agonist Addition: Test compounds are added, followed by the addition of glutamate and a thallium-containing buffer.[7][12]
-
Signal Detection: The increase in fluorescence due to thallium influx is measured over time.
-
Data Analysis: The enhancement of the glutamate-induced thallium flux by the test compound is analyzed to determine its potency and efficacy.
Selectivity Profile
The selectivity of a PAM for mGlu4 over other mGlu receptor subtypes is a critical parameter to minimize off-target effects.
-
PHCCC: Known to have activity at other mGlu receptors, including acting as a negative allosteric modulator of mGluR1.[5]
-
ML128: Shows high selectivity, with >30 µM activity against mGluRs 1, 2, 3, 5, 7, and 8.[6]
-
ML182: Demonstrates good selectivity, with >30 µM activity against mGluRs 1, 2, 3, and 8, and weaker activity against mGlu5, mGlu6, and mGlu7.[7]
-
ML292: Exhibits high selectivity against most mGlu subtypes, with some weak antagonist activity at mGlu5 and PAM activity at mGlu6.[8]
-
Foliglurax: Reported to have high selectivity for mGlu4.[11]
-
ADX88178: Noted for its selectivity against other metabotropic glutamate receptors.[9]
Pharmacokinetic Properties
The in vivo utility of a PAM is highly dependent on its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
-
This compound: Detailed in vivo pharmacokinetic data for this compound was not prominently available in the initial search results.
-
ML182: Developed to have improved in vivo characteristics and shows excellent in vitro and in vivo pharmacokinetic properties, with activity after oral dosing.[7]
-
ML292: Possesses moderate in vitro and in vivo pharmacokinetic characteristics but achieves significant brain levels after systemic dosing.[8]
-
Foliglurax: Orally bioavailable and brain-penetrant.[11]
-
ADX88178: Orally available and readily penetrates the brain.[9]
Conclusion
This compound is a valuable tool compound for studying the role of mGlu4 in various physiological and pathological processes. When compared to other mGlu4 PAMs, it demonstrates moderate potency. Other compounds such as ADX88178 and Foliglurax exhibit higher potency, while molecules like ML182 and ML292 have been specifically optimized for improved in vivo properties. The choice of which mGlu4 PAM to use will depend on the specific requirements of the planned experiments, with considerations for potency, selectivity, and pharmacokinetic properties being paramount. The provided experimental protocols offer a foundation for the in vitro characterization of these and other novel mGlu4 PAMs.
References
- 1. Metabotropic glutamate receptor 4 - Wikipedia [en.wikipedia.org]
- 2. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0415374 and VU0364439: Efficacy as mGluR4 Positive Allosteric Modulators
In the landscape of neuropharmacology, the development of selective activators for the metabotropic glutamate receptor 4 (mGluR4) holds significant promise for the treatment of neurological and psychiatric disorders, including Parkinson's disease. Among the chemical entities synthesized to achieve this are VU0415374 and VU0364439, both emerging from the extensive research programs at Vanderbilt University. This guide provides a detailed comparison of their efficacy as positive allosteric modulators (PAMs) of mGluR4, supported by available experimental data.
Quantitative Efficacy Data
| Compound | Chemical Scaffold | Potency (EC50) at human mGluR4 | Efficacy (% Glu Max) | Fold Shift |
| VU0364439 | Phenylsulfamoylphenylacetamide | 19.8 nM[1] | Not explicitly reported | Not explicitly reported |
| This compound | Not publicly disclosed | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The efficacy of mGluR4 PAMs is often compared to the prototypical but less potent PAM, (-)-PHCCC. For context, another Vanderbilt compound, VU0155041, has a reported EC50 of 740 nM and a % Glu Max of 127%.[2] A further compound, VU001171, demonstrated an EC50 of 650 nM, a % Glu Max of 141%, and a 36-fold shift.[3]
Based on the available data, VU0364439 demonstrates high potency with an EC50 value in the low nanomolar range, indicating a strong affinity for the allosteric binding site on the mGluR4.[1] Unfortunately, specific quantitative data for the maximal efficacy and fold-shift for VU0364439, as well as all efficacy parameters for this compound, are not available in the public domain.
Signaling Pathway of mGluR4 Positive Allosteric Modulation
Both this compound and VU0364439 function as positive allosteric modulators of the mGluR4. This means they do not activate the receptor directly but bind to a site distinct from the glutamate binding site. This binding event enhances the receptor's response to the endogenous ligand, glutamate. The canonical signaling pathway for mGluR4, a Gi/o-coupled receptor, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of the efficacy of mGluR4 PAMs like this compound and VU0364439 typically involves a series of in vitro and in vivo experiments.
In Vitro Efficacy Assays
A common method to assess the potency and efficacy of mGluR4 PAMs is through a functional assay using a cell line, such as Chinese Hamster Ovary (CHO) cells, that stably expresses the human or rat mGluR4. The response to the PAM is measured in the presence of a fixed, sub-maximal concentration of glutamate (typically an EC20 concentration, which is the concentration of glutamate that produces 20% of its maximal effect).
Calcium Mobilization Assay:
-
Cell Culture: CHO cells stably expressing human mGluR4 are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A range of concentrations of the test compound (e.g., this compound or VU0364439) is added to the wells.
-
Glutamate Stimulation: After a short incubation period with the test compound, a fixed EC20 concentration of glutamate is added to stimulate the receptor.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The % Glu Max is calculated by comparing the maximal response induced by the PAM in the presence of EC20 glutamate to the maximal response induced by glutamate alone. For the fold-shift, a full glutamate concentration-response curve is generated in the absence and presence of a fixed concentration of the PAM.
Conclusion
While a comprehensive, direct comparison of the efficacy of this compound and VU0364439 is hampered by the limited availability of public data for this compound, the existing information highlights VU0364439 as a highly potent mGluR4 PAM. Further research and publication of detailed structure-activity relationship studies from the originating laboratories will be necessary to fully elucidate the comparative efficacy of these two compounds and their potential as therapeutic agents. Researchers in the field of drug development for neurological disorders will await such data with keen interest.
References
- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VU0415374 Effects as a Positive Allosteric Modulator of mGlu4 in Diverse Cell Systems
A Comparative Guide for Researchers in Neuroscience and Drug Discovery
This guide provides a comprehensive comparison of the pharmacological effects of VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), across different cell types. This compound is a valuable research tool for studying the therapeutic potential of mGlu4 activation in neurological and psychiatric disorders, including Parkinson's disease and anxiety. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate the cross-validation and application of this compound in various research settings.
Introduction to this compound and mGlu4 Modulation
This compound is a chemical probe that enhances the activity of the mGlu4 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), in the presence of its endogenous ligand, glutamate. As a PAM, this compound binds to a site on the receptor distinct from the glutamate binding site, thereby increasing the receptor's sensitivity to glutamate. This modulatory action offers a more nuanced approach to enhancing receptor signaling compared to direct agonists, preserving the spatial and temporal dynamics of endogenous neurotransmission.
The primary signaling pathway activated by mGlu4 is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] However, mGlu4 activation can also influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2] Furthermore, under specific cellular contexts, such as the co-activation of a Gq-coupled receptor, mGlu4 can induce intracellular calcium mobilization.[3]
Comparative Efficacy and Potency of this compound and Alternative mGlu4 PAMs
The following tables summarize the in vitro potency and efficacy of this compound in comparison to other well-characterized mGlu4 PAMs. The data is presented for different cell lines commonly used in mGlu4 research, highlighting the importance of cross-validating compound effects in various cellular backgrounds.
Table 1: Potency (EC₅₀) of mGlu4 Positive Allosteric Modulators in Different Cell Lines
| Compound | Cell Line | Receptor Species | Assay Type | EC₅₀ (nM) | Reference |
| This compound | CHO-K1 | Human | cAMP | Data Not Available | |
| PHCCC | CHO | Human | Calcium Mobilization | >10,000 | [4] |
| PHCCC | CHO | Rat | GIRK Thallium Flux | 4,900 ± 1,300 | [4] |
| VU001171 | CHO | Human | cAMP | 650 | [5] |
| ADX88178 | CHO | Human | Glutamate-mediated activation | 4 | [6] |
| ADX88178 | CHO | Rat | Glutamate-mediated activation | 9 | [6] |
| VU0155041 | HEK293 | Human | Calcium Mobilization | Data Not Available | [3] |
Table 2: Efficacy (% of Glutamate Max or Fold Shift) of mGlu4 Positive Allosteric Modulators
| Compound | Cell Line | Receptor Species | Assay Type | Efficacy | Reference |
| This compound | CHO-K1 | Human | cAMP | Data Not Available | |
| PHCCC | CHO | Human | Calcium Mobilization | 6.7 ± 0.8 fold shift | [4] |
| PHCCC | CHO | Rat | GIRK Thallium Flux | 14.2 ± 1.7 fold shift | [4] |
| VU001171 | CHO | Human | cAMP | 141% of Glutamate Max, 36-fold shift | [5] |
| VU0155041 | HEK293 | Human | Calcium Mobilization | Potentiates glutamate response | [3] |
Experimental Protocols
Cell Culture
-
CHO-K1 or HEK293 cells stably expressing human or rat mGlu4 receptors are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
cAMP Accumulation Assay (for Gi/o signaling)
This assay measures the inhibition of adenylyl cyclase activity, the canonical signaling pathway of mGlu4.
-
Cell Plating: Seed the mGlu4-expressing cells into a 384-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds (PAMs) to the wells and incubate for a short period.
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and an EC₂₀ concentration of glutamate to all wells (except for the basal control).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based reporter assay.
-
Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ values for the PAMs.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the mGlu4 signaling pathway and a typical experimental workflow for assessing the activity of mGlu4 PAMs.
Caption: mGlu4 receptor signaling pathway.
Caption: Experimental workflow for mGlu4 PAM assessment.
Conclusion
This compound serves as a critical tool for elucidating the physiological roles of the mGlu4 receptor. This guide highlights the importance of cross-validating the effects of this compound and other mGlu4 PAMs in different cell types to ensure the robustness and reproducibility of experimental findings. The provided data and protocols offer a starting point for researchers to design and interpret their experiments, ultimately contributing to a better understanding of mGlu4 pharmacology and its therapeutic potential. Further studies are warranted to generate a more complete profile of this compound's activity across a broader range of cell lines and in vivo models.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Regulation of mGlu4 metabotropic glutamate receptor signaling by type-2 G-protein coupled receptor kinase (GRK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective metabotropic glutamate receptor 4 positive allosteric modulator improves movement in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0415374 as a Tool Compound for mGlu4 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0415374 with other notable mGlu4 positive allosteric modulators (PAMs), offering a valuable resource for researchers validating the therapeutic potential of targeting the metabotropic glutamate receptor 4 (mGlu4). This compound is a tool compound that has been instrumental in preclinical studies, particularly in the context of neurological disorders such as Parkinson's disease. This document summarizes its performance against other key mGlu4 PAMs—VU0155041, Lu AF21934, and foliglurax—presenting experimental data, detailed protocols, and visual aids to facilitate informed decisions in research and development.
Introduction to mGlu4 and Positive Allosteric Modulators
The metabotropic glutamate receptor 4 (mGlu4) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation is known to modulate glutamatergic transmission, making it a promising therapeutic target for a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the receptor's response to glutamate. This mechanism offers a more nuanced modulation of receptor activity compared to direct agonists, potentially leading to improved therapeutic windows and reduced side effects.
Comparative Analysis of mGlu4 PAMs
The selection of an appropriate tool compound is critical for the validation of a drug target. This section compares this compound with VU0155041, Lu AF21934, and foliglurax based on their in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
In Vitro Potency and Selectivity
The potency of a PAM is typically quantified by its half-maximal effective concentration (EC50) in functional assays. Selectivity is crucial to ensure that the observed effects are mediated through the target receptor. The following table summarizes the in vitro characteristics of the compared mGlu4 PAMs.
| Compound | Human mGlu4 EC50 (nM) | Rat mGlu4 EC50 (nM) | Selectivity Profile |
| This compound | ~320 | Data not available | Selective against other mGlu subtypes. |
| VU0155041 | 798 | 693 | Selective against other mGlu subtypes. |
| Lu AF21934 | ~500 | Data not available | Selective for mGlu4, with some activity at mGlu6, adenosine A2A, and 5-HT2B receptors at higher concentrations. |
| Foliglurax | 79 | Data not available | Highly selective for mGlu4 over other mGlu subtypes and other CNS targets. |
Pharmacokinetic Properties in Rodents
Effective in vivo studies require tool compounds with favorable pharmacokinetic profiles, including oral bioavailability and central nervous system (CNS) penetration. The table below presents a comparative overview of the available pharmacokinetic data in rodents.
| Compound | Administration Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (%) | CNS Penetration (Kp,uu) |
| This compound | Not specified | Data not available | Data not available | Data not available | Data not available | Data not available |
| VU0155041 | Intracerebroventricular | Not applicable | Not applicable | Not applicable | Not applicable | Limited peripheral administration efficacy. |
| Lu AF21934 | Subcutaneous | Data not available | Data not available | Data not available | Data not available | Brain-penetrant. |
| **Foligl |
VU0415374: An Examination of its mGlu4 Receptor Activity and Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the precise activity and selectivity of chemical probes is paramount. This guide provides a comparative analysis of VU0415374, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), against other notable mGlu4 PAMs. We present supporting experimental data, detailed protocols, and visual representations of key pathways to facilitate a comprehensive understanding of its pharmacological profile.
This compound is recognized as a potent positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). However, the landscape of mGlu receptor modulators is nuanced, with cross-activity among subtypes being a critical consideration for therapeutic development. While this compound has served as a foundational tool in mGlu4 research, its complete selectivity profile warrants careful examination, especially when compared to other available modulators.
Comparative Analysis of mGlu4 PAMs
To contextualize the activity of this compound, we compare it with two other well-characterized mGlu4 PAMs: VU0155041 and ADX88178. The following table summarizes their potency at the human mGlu4 receptor.
| Compound | h-mGlu4 EC50 (nM) |
| This compound | Data not available in a comprehensive panel |
| VU0155041 | 798[1] |
| ADX88178 | 4[1][2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways of mGlu4 Receptor Activation
The mGlu4 receptor, a member of the Group III metabotropic glutamate receptors, is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by glutamate and positive modulation by a PAM like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Experimental Protocols
The characterization of mGlu4 PAMs typically involves in vitro assays to determine their potency and selectivity. The two primary methods are the calcium mobilization assay and the cAMP assay.
Calcium Mobilization Assay
This assay is used to determine the potentiation of an agonist-induced response. Since mGlu4 is a Gαi/o-coupled receptor, it does not directly signal through calcium mobilization. Therefore, cells are co-transfected with a promiscuous G-protein, such as Gα15, or a chimeric G-protein that redirects the Gαi/o signal to the phospholipase C (PLC) pathway, leading to a measurable intracellular calcium flux.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently co-transfected with the desired mGlu receptor construct and a Gα15 construct using a suitable transfection reagent.
-
-
Cell Plating:
-
Transfected cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established.
-
The test compound (e.g., this compound) is added at various concentrations.
-
After a short incubation period, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.
-
Changes in fluorescence, indicative of intracellular calcium levels, are monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence is calculated and plotted against the concentration of the test compound to determine the EC50 value.
-
cAMP Assay
This assay directly measures the functional consequence of mGlu4 activation by quantifying the inhibition of adenylyl cyclase activity.
Protocol:
-
Cell Culture and Transfection:
-
CHO or HEK293 cells stably expressing the mGlu4 receptor are used.
-
Cells are plated in 96-well plates and grown to confluence.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin in the presence of a low concentration of an mGlu4 agonist (e.g., glutamate at EC20).
-
The reaction is stopped after a defined incubation period.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay (e.g., GloSensor).
-
-
Data Analysis:
-
The inhibition of forskolin-stimulated cAMP production is calculated and plotted against the concentration of the test compound to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of the mGlu4 receptor. However, for applications requiring high subtype selectivity, a thorough evaluation of its activity across the entire mGlu receptor family is crucial. In this context, compounds like ADX88178 may offer a more selective profile. The choice of the appropriate mGlu4 PAM will ultimately depend on the specific experimental goals and the required level of selectivity. The provided experimental protocols offer a foundation for researchers to independently assess the activity of these and other mGlu receptor modulators.
References
A Comparative Analysis of the M5-Preferring Positive Allosteric Modulator VU0238429 and Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the M5-preferring positive allosteric modulator (PAM), VU0238429, and traditional orthosteric agonists of the M5 muscarinic acetylcholine receptor. The M5 receptor, a Gq-coupled receptor, plays a significant role in various physiological processes, and its modulation is a key area of interest for therapeutic development.[1][2] This comparison aims to elucidate the distinct pharmacological profiles of these two classes of compounds through quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Introduction to M5 Receptor Activation: Orthosteric vs. Allosteric Modulation
Orthosteric agonists, such as acetylcholine and carbachol, bind to the same site as the endogenous ligand, directly activating the receptor. However, these agonists often lack subtype selectivity among the five muscarinic receptor subtypes (M1-M5), which can lead to off-target effects.[3] In contrast, positive allosteric modulators like VU0238429 bind to a topographically distinct site on the receptor.[4] While having little to no intrinsic efficacy on their own, PAMs can potentiate the response of an orthosteric agonist by increasing its affinity and/or efficacy.[4][5] This can offer greater subtype selectivity and a more nuanced modulation of receptor activity.
Quantitative Data Presentation
The following tables summarize the key pharmacological parameters of VU0238429 and representative orthosteric agonists at the human M5 muscarinic acetylcholine receptor.
Table 1: Potency and Efficacy of VU0238429 and Orthosteric Agonists at the M5 Receptor
| Compound | Type | Parameter | Value | Reference |
| VU0238429 | Positive Allosteric Modulator (PAM) | EC50 (in the presence of Acetylcholine EC20) | ~1.16 µM | [6] |
| VU0238429 | Positive Allosteric Modulator (PAM) | Fold-shift in Acetylcholine Potency | 14-fold | [6] |
| Acetylcholine | Orthosteric Agonist | pEC50 | 6.2 | [7] |
| Acetylcholine | Orthosteric Agonist | EC50 | 630 nM | [7] |
| Carbachol | Orthosteric Agonist | pEC50 | 4.8 | [8] |
| Oxotremorine-M | Orthosteric Agonist | pEC50 | 4.6 | [8] |
Table 2: Binding Affinity of Orthosteric Agonists and the Effect of VU0238429 at the M5 Receptor
| Compound | Parameter | Value | Reference |
| Acetylcholine | Ki | 1.61 µM | [6] |
| Acetylcholine (in the presence of 30 µM VU0238429) | Ki | 159 nM | [6] |
| Carbachol | pKi | 3.9 | [9] |
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is coupled to Gq protein.[2] Upon activation by an orthosteric agonist, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. A positive allosteric modulator like VU0238429 enhances this signaling cascade in the presence of an orthosteric agonist.
References
- 1. The Muscarinic Acetylcholine Receptor M5: Therapeutic Implications and Allosteric Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 3. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Replicating Published Findings with VU0415374: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings related to the mGlu4 positive allosteric modulator, VU0415374. By presenting experimental data from various studies, this document aims to facilitate the replication and extension of these findings.
Summary of Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound from published literature. These values provide a baseline for researchers aiming to replicate or build upon previous work.
| Parameter | Species | Reported Value (nM) | Publication |
| EC50 (h-mGlu4) | Human | 291 ± 55 | [1] |
| EC50 (r-mGlu4) | Rat | 376 | [1] |
| EC50 (h-mGlu4) | Human | 99.5 ± 9 | [1] |
| EC50 (r-mGlu4) | Rat | 106 ± 28 | [1] |
Table 1: In Vitro Potency of this compound. This table displays the half-maximal effective concentration (EC50) of this compound at human (h) and rat (r) mGlu4 receptors. The variability in reported values may be attributed to different experimental conditions and assay formats.
| Animal Model | Assay | Route of Administration | Dose (mg/kg) | Observed Effect | Publication |
| Rat | Haloperidol-induced catalepsy | Oral | 10 | Reversal of catalepsy | [1] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the behavioral effects of this compound in a preclinical model of Parkinson's disease.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of scientific findings. Below are protocols for key experiments cited in the literature for the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for mGlu4 Potency
This assay is used to determine the potency of this compound as a positive allosteric modulator at the mGlu4 receptor.
Materials:
-
HEK293T cells expressing SNAP-tagged mGlu4 receptors
-
Lumi4-Tb (donor fluorophore) conjugated to a SNAP-tag substrate
-
d2 (acceptor fluorophore) conjugated to an anti-tag antibody
-
Glutamate
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
384-well low-volume white plates
Procedure:
-
Cell Preparation: Culture and transfect HEK293T cells with the SNAP-mGlu4 construct.
-
Labeling: Label the SNAP-tagged receptors with the Lumi4-Tb substrate according to the manufacturer's protocol.
-
Assay Setup:
-
Add 5 µL of labeled cells to each well of a 384-well plate.
-
Add 2.5 µL of a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Add 2.5 µL of varying concentrations of this compound. For control wells, add vehicle.
-
Add 5 µL of the d2-labeled antibody.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) after a pulsed excitation at 337 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the ratio against the log concentration of this compound to determine the EC50 value.
Haloperidol-Induced Catalepsy in Rats
This behavioral assay assesses the potential of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, a model often used to screen for anti-Parkinsonian drugs.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
Haloperidol (dissolved in saline with a small amount of lactic acid)
-
This compound (formulated for oral administration)
-
Catalepsy bar (a horizontal bar raised 9 cm from a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.).
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.).
-
-
Catalepsy Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, the maximum time is recorded.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Visualizations
The following diagrams illustrate the signaling pathway of the mGlu4 receptor, a typical experimental workflow for evaluating this compound, and the logical flow of a replication study.
Caption: mGlu4 receptor signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Logical flow of a replication study.
References
Assessing the Specificity of VU0415374: A Comparative Guide for Researchers
In Vitro Selectivity Profile of VU0415374 and Comparators
The primary method for assessing the specificity of a compound like this compound is to profile its activity across a panel of related and unrelated receptors. Ideally, a selective mGlu4 PAM should exhibit high potency and efficacy at mGlu4 with minimal to no activity at other mGlu subtypes and other G-protein coupled receptors (GPCRs).
For a direct comparison, we will examine the available in vitro data for this compound alongside two other well-characterized mGlu4 PAMs: Lu AF21934 and VU0361737 (a close analog of this compound).
| Compound | Target | EC50 (nM) | Selectivity Notes | Reference |
| This compound | mGlu4 | ~180 | Highly selective for mGlu4. A derivative, optogluram, showed selectivity over group I and II mGluRs, with some cross-reactivity on mGlu6 and mGlu8. Specificity of the derivative was confirmed in KO mice. | [1] |
| Lu AF21934 | mGlu4 | 500 | Selective for mGlu4. | [2] |
| VU0361737 | mGlu4 | ~300 | Highly selective for mGlu4 over other mGluRs. |
Note: EC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To ensure the reproducibility and validity of findings, understanding the experimental methodologies is crucial. Below are detailed protocols for common in vitro assays used to determine the selectivity of mGlu4 PAMs.
Calcium Mobilization Assay for mGlu Receptor Activity
This functional assay is commonly used to measure the activity of Gq-coupled receptors and can be adapted for Gi/o-coupled receptors like mGlu4 by co-expressing a promiscuous G-protein such as Gα15 or a chimeric G-protein like Gqi5.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the assay, cells are transiently transfected with the cDNA for the desired mGlu receptor (e.g., mGlu4) and a promiscuous G-protein (e.g., Gα15) using a suitable transfection reagent.
-
Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). Test compounds (e.g., this compound) are added at various concentrations, followed by a sub-maximal concentration (EC20) of glutamate. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The change in fluorescence upon agonist and modulator addition is calculated. Concentration-response curves are generated using non-linear regression to determine the EC50 values for the PAMs.
Radioligand Binding Assay for Off-Target Liability
Radioligand binding assays are used to determine if a test compound interacts with a wide range of other receptors and transporters.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the target receptor of interest or from native tissue sources.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the receptor being tested, along with various concentrations of the test compound (e.g., this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound radioligand from the unbound. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is quantified, and the inhibition constant (Ki) is calculated. A high Ki value indicates low affinity for the off-target receptor.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in assessing this compound specificity, the following diagrams are provided.
Caption: mGlu4 receptor signaling pathway. As a Gi/o-coupled receptor, activation of mGlu4 by glutamate, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production and modulation of downstream cellular functions.
Caption: Experimental workflow for assessing the specificity of an mGlu4 PAM. This process begins with in vitro assays to determine on-target potency and selectivity, followed by in vivo studies in wild-type and knockout animal models to confirm target engagement and specificity.
Conclusion
While direct experimental data of this compound in mGlu4 knockout models remains to be broadly published, the available evidence from its in vitro selectivity profile and the validation of its derivative, optogluram, in knockout systems provides a strong foundation for its use as a specific mGlu4 tool compound. Researchers should, however, always consider the potential for off-target effects and, where possible, include appropriate controls in their experimental designs. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to critically evaluate the suitability of this compound and other mGlu4 PAMs for their specific research questions.
References
Safety Operating Guide
Safe Disposal of VU0415374: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of VU0415374, ensuring compliance with safety protocols and regulatory standards.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Under normal conditions of storage and use, hazardous decomposition products are not expected.[1] However, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE): When handling this compound, all personnel should wear the following to minimize exposure:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant, impervious gloves.
-
Body Protection: A lab coat or other suitable protective clothing.[2]
-
Respiratory Protection: If a risk assessment indicates it is necessary, use a properly fitted, air-purifying or air-fed respirator.[1]
Always wash hands thoroughly after handling the material. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Spill Response
In the event of a small spill, wipe up the material with an absorbent cloth or fleece. Clean the surface thoroughly to remove any residual contamination. For larger spills, follow established laboratory protocols for chemical spills. Never return spilled material to its original container.[2] In case of inhalation of decomposition products from a fire, symptoms may be delayed, and the exposed person may need to be kept under medical surveillance for 48 hours.[1]
Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[3] As a chemical compound used in research, it should be treated as hazardous chemical waste unless determined otherwise by a qualified professional or institutional safety officer.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Identify and Segregate: At the point of origin, identify and segregate this compound waste from other waste streams such as regular solid waste, radioactive waste, or biohazardous waste.
-
Use Designated Containers: Collect this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and kept closed except when adding waste.
Step 2: Labeling and Storage
Accurate labeling and safe storage are critical for proper waste management.
-
Labeling: Affix a "Chemical Waste Tag" or equivalent label to the container.[4] The label should clearly identify the contents as "this compound waste" and include any known hazard information.
-
Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[3] This area should be secure and away from incompatible materials, such as strong oxidizing agents.[2]
Step 3: Arrange for Professional Disposal
Disposal of chemical waste must be handled by a licensed and approved waste disposal vendor.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified vendors to handle the final disposal in compliance with regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling VU0415374
Disclaimer: This document provides general safety and handling guidelines for VU0415374 based on standard laboratory practices for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this compound should be handled with the utmost caution, assuming it may be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and change them frequently. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of significant exposure, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Minimize the generation of dust or aerosols.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.
-
Segregate from incompatible chemicals such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
